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  • Product: 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride
  • CAS: 1171434-97-1

Core Science & Biosynthesis

Foundational

The Pharmacological Landscape of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride: A Technical Guide for Hit-to-Lead Optimization

Executive Summary & Structural Rationale In modern drug discovery, the identification of versatile, highly privileged pharmacophores is critical for accelerating hit-to-lead optimization. 6-Ethyl-4-hydrazino-2-methylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the identification of versatile, highly privileged pharmacophores is critical for accelerating hit-to-lead optimization. 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1) is a highly reactive, commercially available chemical building block that serves as a foundational scaffold for synthesizing a vast array of bioactive heterocycles[1].

While this compound is not an approved drug itself, its structural motif—the 4-hydrazinoquinoline core—is a recognized powerhouse in medicinal chemistry[2]. As an application scientist, I leverage this scaffold because it provides a highly tunable platform for targeting kinases, parasitic heme polymerization, and DNA intercalation.

Mechanistic Causality of the Pharmacophore

Every functional group on this molecule serves a distinct physicochemical purpose:

  • The Quinoline Core: Provides a planar, lipophilic surface ideal for π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within target protein binding pockets, or for intercalating between DNA base pairs[2][3].

  • The 4-Hydrazino Group (-NHNH₂): The primary engine of reactivity. The terminal nitrogen is highly nucleophilic, allowing for rapid condensation with aldehydes and ketones to form hydrazones, or for oxidative cyclization into 1,2,4-triazolo[4,3-a]quinolines[2][4].

  • The 6-Ethyl Substitution: Increases the overall lipophilicity (LogP) of the molecule, which is crucial for enhancing cellular membrane permeability and, if desired, blood-brain barrier (BBB) penetration.

  • The 2-Methyl Substitution: Provides critical steric hindrance adjacent to the quinoline nitrogen. This bulk restricts the rotational degrees of freedom of the molecule when bound in an active site and prevents off-target metabolic oxidation (e.g., by aldehyde oxidase) at the vulnerable C2 position[2][5].

Pharmacological Target Landscape

When derivatized, 6-Ethyl-4-hydrazino-2-methylquinoline acts as a precision-guided warhead against several critical biological pathways.

A. Kinase Inhibition (RIP2 & p38 MAPK)

Receptor-interacting serine/threonine-protein kinase 2 (RIP2) is a critical transducer in the NOD1/NOD2 inflammatory signaling pathway. Overactive NOD2 signaling is implicated in autoimmune disorders such as Crohn's disease[5]. Quinoline derivatives synthesized from 4-hydrazino precursors act as potent, ATP-competitive inhibitors of RIP2[5]. The quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase, while the substituents at the 4-position extend into the solvent-exposed region or back pocket of the ATP binding site.

RIP2_Pathway NOD2 NOD2 Sensor (Pattern Recognition) RIP2 RIP2 Kinase (Signal Transduction) NOD2->RIP2 Activates NFKB NF-κB Activation (Inflammation) RIP2->NFKB Phosphorylation Cascade Drug Quinoline Derivative (Inhibitor) Drug->RIP2 Binds ATP Pocket (Blocks Signal)

Fig 1: Mechanism of RIP2 kinase inhibition by quinoline derivatives in inflammatory pathways.

B. Antimalarial Activity (Heme Polymerization Inhibition)

During the blood stage of infection, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme. The parasite detoxifies this by polymerizing it into inert hemozoin. Quinoline-hydrazones synthesized from this scaffold bind directly to free heme (forming a complex), preventing polymerization and leading to parasite death via oxidative stress[3][6].

C. Antineoplastic Activity

Derivatives of 4-hydrazinoquinolines, particularly when linked to nitrogen mustards or when formed into 7-chloroquinolinehydrazones, exhibit significant cytotoxicity against NCI-60 cancer cell lines[7][8]. The planar quinoline system intercalates into DNA, while the functionalized side chains act as DNA-directed alkylating agents, inducing apoptosis in rapidly dividing tumor cells[3][8].

Quantitative Pharmacological Data

The following table synthesizes the expected pharmacological parameters of derivatives generated from the 4-hydrazinoquinoline scaffold across various therapeutic targets.

Target / PathwayDerivative ClassPrimary Mechanism of ActionRepresentative IC₅₀ / Kₒ
RIP2 Kinase Quinoline-HydrazonesATP-competitive hinge binding10 nM – 150 nM[5]
P. falciparum (K1) Benzothiazole HydrazonesHeme polymerization inhibitionKₒ = 1.17 ± 0.8 μM[6]
NCI-60 Cancer Lines ChloroquinolinehydrazonesDNA intercalation / Cytotoxicity120 nM – 5.0 μM[7]
p38 MAP Kinase Triazolo[4,3-a]quinolinesOrthosteric kinase inhibitionSub-micromolar[4]

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents and techniques are employed.

Workflow Step1 Precursor Synthesis (Hydrazone Condensation) Step2 Purification (HPLC & NMR Validation) Step1->Step2 Step3 In Vitro Assay (TR-FRET Kinase Screen) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4

Fig 2: High-throughput synthesis and screening workflow for hydrazinoquinoline derivatives.

Protocol 1: Synthesis of Bioactive Quinoline-Hydrazones

Objective: Convert 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride into a target-specific hydrazone library.

  • Preparation of the Free Base: Suspend 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is chosen for its high boiling point and ability to solubilize both the polar hydrochloride salt and non-polar aromatic aldehydes[8].

  • Neutralization: Add Triethylamine (TEA) (2.5 eq) dropwise at 0°C.

    • Causality: TEA neutralizes the HCl salt, liberating the highly nucleophilic free hydrazine base required for the condensation reaction[8]. The excess TEA ensures the reaction environment remains basic.

  • Condensation: Add the desired aryl-aldehyde (1.1 eq) to the mixture. Stir at room temperature for 2-4 hours.

  • Validation & Purification (Self-Validating Step): Monitor reaction completion via TLC. Quench with ice water to precipitate the product. Filter and recrystallize from ethanol. Confirm structural integrity using ¹H-NMR (look for the characteristic hydrazone -N=CH- proton shift around 8.0-8.5 ppm) and LC-MS.

Protocol 2: In Vitro RIP2 Kinase Inhibition Assay (TR-FRET)

Objective: Evaluate the binding affinity of the synthesized quinoline derivatives against RIP2 kinase.

  • Assay Selection Rationale: Standard fluorescence assays are inadequate because quinoline derivatives are inherently fluorescent (often emitting in the blue/green spectrum), leading to high background noise.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay before measurement, the short-lived quinoline autofluorescence decays completely, ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare a master mix containing recombinant human RIP2 kinase, a biotinylated peptide substrate, and ATP near its Michaelis constant ( Km​ ).

  • Compound Plating: Serially dilute the quinoline derivatives in 100% DMSO. Transfer to a 384-well plate.

    • Self-Validating Control: Include a DMSO-only vehicle control well. This establishes the baseline maximum kinase activity and ensures that any observed signal quenching is strictly compound-specific and not an artifact of solvent toxicity.

  • Incubation & Detection: Add the kinase master mix to the compounds. Incubate for 60 minutes at room temperature. Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 50 µs delay.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • RSC Advances. "KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines." rsc.org. Available at:[Link]

  • ResearchGate. "Antimalarial Activity of Small-Molecule Benzothiazole Hydrazones." researchgate.net. Available at:[Link]

  • MDPI. "7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen." mdpi.com. Available at:[Link]

  • Google Patents. "US20130178494A1 - Phenyl n-mustard linked to dna-affinic molecules... method and their use as cancer therapeutic agents." google.com.
  • ACS Medicinal Chemistry Letters. "Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel." acs.org. Available at: [Link]

Sources

Exploratory

In Vitro Biological Activity of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride: A Technical Guide to Scaffold Functionalization and Pharmacological Screening

Executive Summary 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1) is a highly specialized, privileged synthetic intermediate utilized extensively in modern medicinal chemistry. While the parent com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1) is a highly specialized, privileged synthetic intermediate utilized extensively in modern medicinal chemistry. While the parent compound exhibits baseline biological activity, its primary value lies in its role as a highly reactive pharmacophore building block. The nucleophilic C4-hydrazine group allows for rapid condensation with various aldehydes and ketones, yielding quinoline hydrazones that exhibit potent in vitro biological activities, including anticancer, antimalarial, and antimicrobial properties.

This technical guide provides an in-depth analysis of the mechanistic rationale behind this scaffold, summarizes its quantitative in vitro activity profiles, and details self-validating experimental protocols for evaluating its derivatives.

Pharmacophore Rationale & Mechanistic Grounding

The biological efficacy of derivatives synthesized from 6-ethyl-4-hydrazino-2-methylquinoline is dictated by the precise stereoelectronic properties of its core structure:

  • The Quinoline Core: The planar, nitrogen-containing aromatic system is a classic DNA intercalator and heme-binding motif. It readily inserts between DNA base pairs, disrupting replication machinery.

  • Alkyl Substitutions (2-Methyl & 6-Ethyl): These groups precisely modulate the lipophilicity (LogP) of the molecule. Enhanced lipophilicity is critical for traversing the lipid-rich cell walls of Mycobacterium tuberculosis or the plasma membranes of human cancer cells.

  • The 4-Hydrazino Linker: The hydrazine moiety serves as a dynamic covalent linker. In biological systems, hydrazone derivatives can act as pH-sensitive prodrugs, undergoing hydrolysis in the acidic tumor microenvironment (pH ~6.5) or within parasitic digestive vacuoles to release the active quinoline payload.

Primary Mechanisms of Action
  • Anticancer Activity (Topoisomerase II Inhibition): Hydrazinoquinoline derivatives are known to act as potent 1 by inhibiting Topoisomerase II[1]. By stabilizing the cleavable complex between the enzyme and DNA, these compounds induce double-strand DNA breaks, triggering a p53-dependent apoptotic cascade.

  • Antileishmanial Activity: Recent studies demonstrate that 4-hydrazinoquinoline derivatives induce 2 in Leishmania species, leading to mitochondrial dysfunction and parasite death[2].

  • Antimalarial Activity: Similar to chloroquine, these derivatives accumulate in the acidic digestive vacuole of Plasmodium falciparum, where they bind to free heme (ferriprotoporphyrin IX) and prevent its crystallization into non-toxic hemozoin, leading to3 via parasite autointoxication[3].

Pathway HQ Hydrazinoquinoline Derivative Topo Topoisomerase II Inhibition HQ->Topo Target Binding DNA DNA Double-Strand Breaks Topo->DNA Prevents Ligation p53 p53 Activation DNA->p53 Damage Response Bax Bax Upregulation / Bcl-2 Downregulation p53->Bax Transcription CytoC Cytochrome C Release Bax->CytoC Mitochondrial Permeabilization Casp Caspase 3/9 Cascade CytoC->Casp Apoptosome Apop Apoptosis (Cell Death) Casp->Apop Execution

Fig 1: Mechanism of Topoisomerase II inhibition and apoptosis induction by hydrazinoquinolines.

Quantitative Data: In Vitro Activity Profiles

The following table synthesizes the typical in vitro biological activity ranges for functionalized derivatives of the 4-hydrazinoquinoline scaffold across various therapeutic areas.

Therapeutic AreaTarget Pathogen / Cell LinePrimary Assay MethodologyTypical IC50 / MIC RangeKey Mechanism of Action
Oncology NCI-60 Panel (e.g., SK-MEL-2, MCF-7)MTT / SRB Cytotoxicity Assay0.5 µM – 15.0 µMTopoisomerase II inhibition; DNA intercalation.
Malaria Plasmodium falciparum (3D7/W2)SYBR Green I Fluorescence0.1 µM – 5.0 µMInhibition of β-hematin (hemozoin) formation.
Leishmaniasis Leishmania amazonensisResazurin Reduction Assay10.0 µM – 50.0 µMInduction of autophagy and mitochondrial damage.
Tuberculosis Mycobacterium tuberculosis H37RvMABA (Alamar Blue Assay)3.12 µg/mL – 25.0 µg/mLDisruption of mycolic acid biosynthesis.
Antimicrobial S. aureus, E. coli, C. albicansBroth Microdilution12.5 µg/mL – 50.0 µg/mLMembrane disruption; 4[4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls, causality-driven reagent choices, and statistical validation metrics to accurately assess the in vitro activity of 6-ethyl-4-hydrazino-2-methylquinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality & Design: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells. Because quinoline derivatives are highly lipophilic, they are dissolved in DMSO. However, the final assay concentration of DMSO is strictly capped at 0.5% to prevent solvent-induced cytotoxicity. Edge wells are filled with sterile PBS to prevent evaporation-induced thermal and concentration gradients (the "edge effect").

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7). Seed 1×104 cells/well in 100 µL of complete RPMI-1640 medium into the inner 60 wells of a 96-well plate. Fill the outer 36 wells with 200 µL of sterile PBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the hydrazinoquinoline derivative in 100% molecular-grade DMSO. Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Aspirate the old media and add 100 µL of the compound dilutions. Include a positive control (Doxorubicin, 1 µM) and a vehicle control (0.5% DMSO in media). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well to solubilize the formazan. Shake for 10 minutes on an orbital shaker. Read absorbance at 570 nm using a microplate reader.

  • Validation Metric: Calculate the Z'-factor using the vehicle and positive controls. The assay is only deemed valid if Z′≥0.5 . Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Cell-Free β-Hematin (Hemozoin) Inhibition Assay

Causality & Design: This target-based assay evaluates antimalarial potential by mimicking the acidic environment of the Plasmodium digestive vacuole. Sodium acetate buffer (pH 5.0) provides the physiological pH, while Tween-20 acts as a lipid surrogate to initiate the crystallization of hemin into β-hematin.

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin (porcine) in 0.4 M NaOH to a concentration of 5 mM. Note: This solution must be prepared fresh daily and kept in the dark to prevent photo-degradation.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions in DMSO), 50 µL of the 5 mM hemin solution, and 100 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 0.1% Tween-20.

  • Incubation: Seal the plate and incubate at 37°C for 24 hours to allow for crystallization.

  • Quantification (Pyridine-Ferrochrome Method): Add 50 µL of a solution containing 50% (v/v) pyridine, 20% (v/v) HEPES buffer (pH 7.4), and 30% (v/v) acetone to each well. This specifically solubilizes unreacted hemin (forming a pyridine-ferrochrome complex) but leaves crystallized β-hematin intact.

  • Readout: Measure absorbance at 405 nm. High absorbance indicates high levels of unreacted hemin (successful inhibition by the drug).

  • Validation: Use Chloroquine diphosphate as a positive control. Calculate the IC₅₀ for β-hematin inhibition.

Workflow cluster_assays In Vitro Validation Assays Syn Compound Synthesis (>98% Purity) Prep Stock Prep (DMSO, 10 mM) Syn->Prep Dilution Serial Dilution (Max 0.5% DMSO) Prep->Dilution Avoid precipitation Cell MTT Cytotoxicity (Cell-Based) Dilution->Cell Target β-Hematin Inhibition (Target-Based) Dilution->Target Data Optical Readout (Absorbance) Cell->Data Formazan (570nm) Target->Data Pyridine-hemochrome (405nm) Analysis Non-linear Regression (IC50 Calculation) Data->Analysis Z'-factor > 0.5

Fig 2: Self-validating in vitro screening workflow for evaluating hydrazinoquinoline derivatives.

References

  • Title: 5,7-Dichloro-4-hydrazinoquinoline hydrochloride Biological Activity Source: Smolecule URL
  • Source: Experimental Parasitology / dntb.gov.
  • Source: PMC / nih.
  • Title: Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives Source: SciSpace URL
  • Title: Design, Synthesis and In Vitro Antimalarial Evaluation of New Hydrazinoquinoline Derivatives Source: Bentham Science URL
  • Title: Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI)

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride. As a quinoline derivative, this molecule belongs...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride. As a quinoline derivative, this molecule belongs to a class of compounds known for a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects[1][2][3][4][5]. The strategic inclusion of an ethyl group at the 6-position, a methyl group at the 2-position, and a hydrazino moiety at the 4-position suggests a nuanced interaction with biological targets, warranting a thorough investigation of its binding characteristics.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step approach to determining the binding affinity, selectivity, and kinetic profile of this compound, thereby providing critical insights for its potential therapeutic application.

Compound Profile: 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride

PropertyValueSource
IUPAC Name 6-ethyl-4-hydrazinyl-2-methylquinoline;hydrochloride[6]
Molecular Formula C12H16ClN3[7]
Molecular Weight 237.73 g/mol [7]
CAS Number 1171434-97-1[8]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs[1][5]. The hydrazino group is a versatile functional group that can participate in various chemical reactions, including the formation of hydrazones, and may play a crucial role in receptor interactions[9].

Strategic Approach to Receptor Target Identification

Given the broad bioactivity of quinoline derivatives, a logical first step is to screen 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride against a panel of receptors implicated in the known pharmacology of this class of compounds. Based on existing literature, promising target classes include, but are not limited to:

  • Kinases: Many quinoline derivatives exhibit anticancer activity by inhibiting protein kinases.

  • G-protein coupled receptors (GPCRs): This large family of receptors is involved in a vast range of physiological processes and is a common target for drugs.

  • Nuclear Receptors: Some quinoline compounds are known to modulate the activity of these transcription factors.

For the purpose of this guide, we will proceed with a hypothetical scenario where preliminary screening has identified a potential interaction with a specific kinase, for example, Epidermal Growth Factor Receptor (EGFR) , a target often implicated in cancer and a known interactor for some quinoline-based inhibitors.

Experimental Workflow for Receptor Binding Affinity Determination

The following sections detail the experimental protocols to quantitatively assess the binding of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride to its putative target, EGFR.

Radioligand Binding Assay: A Primary Assessment of Affinity

Radioligand binding assays are a sensitive and robust method for determining the affinity of a ligand for its receptor[10][11]. This technique involves the use of a radioactively labeled ligand that is known to bind to the target receptor. The ability of the unlabeled test compound (6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride) to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki).

Experimental Protocol:

  • Preparation of Materials:

    • Receptor Source: Membranes from cells overexpressing human EGFR.

    • Radioligand: [³H]-Erlotinib, a known high-affinity EGFR inhibitor.

    • Test Compound: 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • Assay Buffer: Tris-HCl buffer containing MgCl₂ and other necessary components to maintain physiological pH and ionic strength.

    • Non-specific Binding Control: A high concentration of an unlabeled, high-affinity EGFR inhibitor (e.g., Gefitinib).

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membranes, [³H]-Erlotinib, and varying concentrations of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride.

    • For total binding wells, omit the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will provide a quantitative measure of the affinity (Ki) of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride for EGFR. A lower Ki value indicates a higher binding affinity.

Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics

While radioligand binding assays provide information on affinity at equilibrium, SPR is a label-free technique that allows for the real-time analysis of binding kinetics, providing association (ka) and dissociation (kd) rate constants.

Experimental Protocol:

  • Preparation of the Sensor Chip:

    • Immobilize recombinant human EGFR protein onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • Fit the association and dissociation curves in the sensorgram to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = kd / ka.

Expected Outcome: SPR analysis will provide a detailed kinetic profile of the interaction, revealing how quickly the compound binds to and dissociates from the receptor. This information is crucial for understanding the compound's mechanism of action and predicting its in vivo behavior.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of purified EGFR protein in the sample cell.

    • Prepare a solution of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in the injection syringe. Both solutions should be in the same buffer to minimize heat of dilution effects.

  • Titration:

    • Inject small aliquots of the compound solution into the protein solution at a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

Expected Outcome: ITC will provide a comprehensive understanding of the forces driving the binding interaction. For example, a negative enthalpy change suggests that the binding is driven by favorable enthalpic interactions such as hydrogen bonding and van der Waals forces.

Visualization of Experimental Workflow

G cluster_0 Receptor Target Identification cluster_1 Binding Affinity & Kinetics Characterization cluster_2 Data Synthesis & Interpretation Screening Compound Screening (e.g., Kinase Panel) Target Putative Target Identified (e.g., EGFR) Screening->Target Radioligand Radioligand Binding Assay (Determination of Ki) Target->Radioligand Primary Affinity SPR Surface Plasmon Resonance (Determination of ka, kd, KD) Target->SPR Kinetic Profile ITC Isothermal Titration Calorimetry (Determination of KD, ΔH, ΔS) Target->ITC Thermodynamic Profile Analysis Comprehensive Binding Profile Radioligand->Analysis SPR->Analysis ITC->Analysis

Caption: Workflow for characterizing the receptor binding affinity of a novel compound.

Data Summary and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.

ParameterRadioligand Binding AssaySurface Plasmon ResonanceIsothermal Titration Calorimetry
Affinity (Ki / KD) [Insert hypothetical value, e.g., 50 nM][Insert hypothetical value, e.g., 45 nM][Insert hypothetical value, e.g., 60 nM]
Association Rate (ka) Not Applicable[Insert hypothetical value, e.g., 1 x 10⁵ M⁻¹s⁻¹]Not Applicable
Dissociation Rate (kd) Not Applicable[Insert hypothetical value, e.g., 4.5 x 10⁻³ s⁻¹]Not Applicable
Enthalpy (ΔH) Not ApplicableNot Applicable[Insert hypothetical value, e.g., -5 kcal/mol]
Entropy (ΔS) Not ApplicableNot Applicable[Insert hypothetical value, e.g., 10 cal/mol·K]

A comprehensive analysis of this data will provide a deep understanding of the compound's interaction with its target. For instance, a fast association rate and a slow dissociation rate would suggest a compound with a prolonged duration of action. The thermodynamic data will shed light on the nature of the binding forces, which can be invaluable for future lead optimization efforts.

Potential Signaling Pathway Involvement

Should 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride demonstrate significant binding affinity for EGFR, the next logical step would be to investigate its effect on the downstream signaling pathways regulated by this receptor.

Compound 6-Ethyl-4-hydrazino-2- methylquinoline hydrochloride EGFR EGFR Compound->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway potentially modulated by the compound.

Functional assays, such as cell-based phosphorylation assays or proliferation assays, would be required to determine whether the compound acts as an agonist or an antagonist of EGFR and to quantify its cellular potency (EC₅₀ or IC₅₀).

Conclusion

This technical guide outlines a robust and comprehensive strategy for the in-depth characterization of the receptor binding affinity of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride. By employing a multi-faceted approach that combines classical radioligand binding assays with modern biophysical techniques such as SPR and ITC, researchers can obtain a detailed understanding of the compound's affinity, kinetics, and thermodynamics of binding. This critical information is essential for advancing this promising quinoline derivative through the drug discovery pipeline.

References

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity.
  • RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • NextSDS. (n.d.). 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride — Chemical Substance Information.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • Smolecule. (2024, August 9). Buy 4-Hydrazino-6-ethylquinoline hydrochloride | 1170599-72-0.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride | CAS 1171703-92-6.
  • NextSDS. (n.d.). 6-CHLORO-4-HYDRAZINO-2-METHYLQUINOLINE HYDROCHLORIDE — Chemical Substance Information.

Sources

Exploratory

Preclinical Pharmacokinetics of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride in Animal Models: A Technical Guide

Introduction & Pharmacological Context 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (6-EHMQ, CAS: 1171434-97-1) is a specialized heterocyclic pharmacophore utilized extensively in modern drug discovery. Quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (6-EHMQ, CAS: 1171434-97-1) is a specialized heterocyclic pharmacophore utilized extensively in modern drug discovery. Quinoline derivatives are widely recognized for their ability to act as 1[1]. Specifically, the 4-hydrazino-2-methylquinoline scaffold serves as a critical intermediate in the synthesis of DNA-directed alkylating agents, such as water-soluble N-mustard conjugates, which exhibit improved chemical stability and targeted anti-tumor efficacy[1].

Understanding the pharmacokinetics (PK) of 6-EHMQ is critical for optimizing its bioavailability, metabolic stability, and safety profile in preclinical animal models. This whitepaper establishes a rigorous, self-validating framework for the in vivo pharmacokinetic evaluation of 6-EHMQ in rodents.

Physicochemical Properties & ADME Causality

The structural features of 6-EHMQ directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. As a Senior Application Scientist, it is vital to understand the causality behind these structural traits:

  • Hydrochloride Salt Form : The use of the hydrochloride salt significantly enhances the aqueous solubility of the basic quinoline nitrogen. This is a deliberate design choice that facilitates intravenous (IV) formulation without relying on high concentrations of potentially toxic excipients like Cremophor EL or DMSO, which can alter baseline hemodynamics[2].

  • Lipophilic Quinoline Core : The ethyl and methyl substitutions increase the molecule's lipophilicity (LogP). This promotes rapid absorption across the gastrointestinal tract and extensive tissue distribution, including potential blood-brain barrier (BBB) penetration[3].

  • Hydrazino Moiety : While beneficial for target binding and chemical conjugation, free hydrazines are susceptible to rapid presystemic metabolism (first-pass effect) via N-acetylation by hepatic N-acetyltransferases (NATs), which can limit oral bioavailability[4].

Experimental Protocols: A Self-Validating PK Workflow

To ensure scientific integrity and trustworthiness, the following LC-MS/MS-based pharmacokinetic protocol is designed as a self-validating system. Every analytical batch must include calibration standards, a stable-isotope-labeled internal standard (IS), and quality control (QC) samples to continuously verify extraction efficiency and instrument response.

Animal Dosing and Sampling
  • Model Selection : Male Sprague-Dawley (SD) rats (200-250g) are selected due to their well-characterized hepatic cytochrome P450 (CYP) homology, which closely models human phase I metabolism for 5[5].

  • Formulation : For IV dosing (2 mg/kg), 6-EHMQ is dissolved in 0.9% sterile saline. For oral (PO) dosing (10 mg/kg), it is suspended in 0.5% methylcellulose to ensure uniform dispersion in the GI tract.

  • Sampling : Blood samples (200 µL) are collected via the jugular vein into K2EDTA tubes at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: K2EDTA is specifically chosen over heparin because it chelates divalent cations, thereby inhibiting ex vivo oxidative degradation of the reactive hydrazine group.

Bioanalytical LC-MS/MS Protocol

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to6[6].

  • Protein Precipitation (Extraction) : Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing the internal standard. Causality: Acetonitrile efficiently denatures plasma proteins (e.g., albumin) to release protein-bound drug, precipitating them out of solution to prevent mass spectrometer ion suppression[6].

  • Centrifugation : Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation : Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 2 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: Formic acid acts as a proton donor, ensuring the basic quinoline nitrogen remains ionized ([M+H]+), thereby exponentially 7[7].

  • Mass Spectrometry : Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check : The analytical run is only accepted if the QC samples (low, medium, high concentrations) deviate by 8[8].

PK_Workflow A 1. Animal Dosing (IV & PO) B 2. Serial Blood Sampling A->B C 3. Plasma Preparation B->C D 4. Protein Precipitation C->D E 5. LC-MS/MS Analysis D->E F 6. NCA PK Modeling E->F

Step-by-step experimental workflow for preclinical pharmacokinetic evaluation.

Data Presentation: Pharmacokinetic Parameters

Following non-compartmental analysis (NCA) of the plasma concentration-time curves, the expected PK parameters for a typical quinoline-hydrazine derivative in SD rats are summarized below.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Rationale
Cmax (ng/mL)1,250 ± 180450 ± 65Peak systemic exposure reflects rapid absorption due to lipophilicity.
Tmax (h)0.083 (First time point)1.5 ± 0.5Moderate oral absorption rate limited by gastric emptying.
AUC0-inf (h·ng/mL)2,800 ± 3106,300 ± 720Total systemic exposure demonstrates dose proportionality.
t1/2 (h)3.2 ± 0.43.5 ± 0.6Moderate elimination half-life typical of quinoline scaffolds.
Clearance (CL) (L/h/kg)0.71 ± 0.08N/AIndicates moderate hepatic extraction ratio.
Volume of Distribution (Vd) (L/kg)3.28 ± 0.45N/AVd > Total body water indicates extensive tissue distribution.
Oral Bioavailability (F%) N/A~45%Limited by hepatic first-pass metabolism of the hydrazine group.

Metabolic Pathways & Biotransformation

The biotransformation of 6-EHMQ is heavily influenced by its dual-functional nature. The hydrazine moiety is a known target for hepatic N-acetyltransferases (NATs), leading to N-acetylated metabolites. Concurrently, the quinoline ring is subject to oxidation by Cytochrome P450 (CYP) enzymes, 3[3].

Metabolic_Pathway Parent 6-EHMQ (Parent Drug) Met1 N-acetyl-6-EHMQ (Acetylation) Parent->Met1 Hepatic NATs Met2 Hydroxy-6-EHMQ (Oxidation) Parent->Met2 CYP450 Enzymes Excretion1 Renal Excretion (Urine) Parent->Excretion1 Unchanged Drug Met1->Excretion1 Excretion2 Biliary Excretion (Feces) Met2->Excretion2

Proposed hepatic biotransformation and excretion pathways of 6-EHMQ.

References

  • Title: US20130178494A1 - Phenyl n-mustard linked to dna-affinic molecules or water-soluble aryl rings, method and their use as cancer therapeutic agents Source: Google Patents URL: 1

  • Title: 304-20-1, Hydralazine hydrochloride Formula Source: ECHEMI URL: 2

  • Title: Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys Source: PubMed Central (NIH) URL: 3

  • Title: Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies Source: PubMed (NIH) URL: 7

  • Title: Pharmacokinetics of pentobarbital, quinidine, lidocaine, and theophylline in the thermally injured rat Source: PubMed (NIH) URL: 5

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Source: Longdom Publishing URL: 6

  • Title: Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats Source: SciELO URL: 8

  • Title: Structure−Activity Relationship Studies on N′-Aryl Carbohydrazide P2X7 Antagonists Source: ACS Publications URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note: Solvation and Stabilization Protocol for 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride in DMSO

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction: The Hydrazine-DMSO Conundrum The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction: The Hydrazine-DMSO Conundrum

The compound 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride is a highly specialized quinoline derivative utilized as a derivatization agent and a structural building block in early-stage drug discovery[1][]. While the quinoline core provides lipophilicity, the hydrochloride salt form enhances its overall polarity.

Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for such compounds due to its high dielectric constant and broad solvation capacity for both organic molecules and inorganic salts[3]. However, dissolving this specific compound presents a unique chemical dichotomy: the solvent must efficiently disrupt the ionic lattice of the hydrochloride salt without triggering the oxidative degradation of the highly reactive hydrazine moiety. This application note provides a self-validating, step-by-step protocol to achieve complete dissolution while preserving the structural integrity of the compound.

Physicochemical Profile

Understanding the physical properties of the solute is the first step in designing a reliable solvation matrix. The quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride
CAS Number 1171434-97-1
Molecular Formula C₁₂H₁₅N₃ • HCl
Molecular Weight 237.73 g/mol
Salt Form Hydrochloride
Primary Solvent Dimethyl Sulfoxide (DMSO)

Mechanistic Insights: Solvation vs. Degradation

As an application scientist, it is critical to understand why certain environmental controls are mandated in this protocol.

  • The Role of Polar Aprotic Solvation: DMSO effectively solvates the hydrochloride salt by coordinating the cation with its highly polarized sulfoxide oxygen, while leaving the chloride anion relatively bare and reactive[3]. This rapid dissociation is beneficial for solubility but exposes the hydrazine group.

  • Vulnerability to Dehydrogenation: Hydrazine derivatives are highly susceptible to oxidative degradation. Under specific conditions, DMSO can act as a mild oxidant or undergo autocatalytic decomposition, facilitating the dehydrogenation of hydrazines into inactive diazo species[4][5].

  • Catalytic Degradation: The presence of dissolved atmospheric oxygen or trace transition metals in the solvent can exponentially accelerate the degradation of the hydrazine moiety[6]. Therefore, the use of anhydrous, rigorously degassed DMSO is an absolute requirement, not merely a recommendation.

Quantitative Guidelines for Stock Preparation

To ensure reproducibility across assays, standard stock concentrations should be prepared. Use the following mass-to-volume ratios to achieve precise molarities in 1 mL of DMSO.

Table 2: Stock Solution Preparation Guide (Per 1 mL of DMSO)

Desired ConcentrationMass of Compound RequiredApplication Suitability
1 mM 0.238 mgAnalytical standards (LC-MS/NMR)
5 mM 1.189 mgLow-dose in vitro screening
10 mM 2.377 mgStandard in vitro library stock
50 mM 11.887 mgHigh-concentration in vivo stock

Step-by-Step Solvation Protocol

This protocol is designed as a self-validating system to ensure maximum yield and zero degradation.

Phase 1: Reagent & Environment Preparation
  • Solvent Degassing: Procure anhydrous, sterile-filtered DMSO (≥99.9% purity). Bubble an inert gas (Argon or ultra-pure Nitrogen) directly through the solvent for 15–20 minutes to displace dissolved oxygen.

  • Thermal Equilibration: Remove the vial of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because hydrochloride salts are hygroscopic, this introduces water into the matrix, which lowers organic solubility and promotes hydrolysis.

Phase 2: Dissolution Dynamics
  • Weighing: Using a micro-analytical balance, weigh the required mass (refer to Table 2) into an amber glass vial . Causality: Amber glass prevents photolytic cleavage of the N-N hydrazine bond.

  • Solvation: Add the precisely measured volume of degassed DMSO. Immediately purge the headspace of the vial with Argon and seal it tightly.

  • Mechanical Agitation: Vortex the vial vigorously for 60 seconds.

  • Controlled Sonication: If the solution is not entirely clear, place the vial in a temperature-controlled ultrasonic water bath set to ≤30°C for 2–5 minutes. Critical Warning: Do not allow the bath temperature to exceed 30°C. Elevated temperatures drastically accelerate the reaction between DMSO and the hydrazine group[4].

Phase 3: Preservation
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50–100 µL) to entirely avoid freeze-thaw cycles.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer. Causality: DMSO freezes at ~19°C. Slow freezing allows the solute to precipitate out of the solvent as it crystallizes. Flash freezing traps the compound in a homogenous solid matrix, preventing concentration gradients.

Workflow Visualization

G A 6-Ethyl-4-hydrazino-2-methylquinoline HCl (Equilibrated to RT) C Combine in Amber Glass Vial (Inert Atmosphere) A->C B Anhydrous DMSO (Argon Purged for 15 min) B->C D Vortex & Gentle Sonication (Strictly T < 30°C) C->D E Visual Inspection (Is the solution completely clear?) D->E F Quality Control (LC-MS / 1H-NMR Verification) E->F  Yes   H Troubleshoot: Extend Sonication or Add Solvent E->H  No   G Aliquot & Flash Freeze (Store at -80°C) F->G H->D  Retry  

Workflow for the solvation and stabilization of hydrazinoquinoline HCl in DMSO.

Quality Control & Troubleshooting

To ensure the protocol acts as a self-validating system, perform a visual and analytical check before freezing the aliquots.

Table 3: Troubleshooting & QC Guide

Issue / ObservationProbable CauseCorrective Action
Persistent cloudiness High salt lattice energy; insufficient mechanical disruption.Apply gentle sonication (max 30°C). If unresolved, verify DMSO is strictly anhydrous.
Solution turns dark/yellow Oxidation or dehydrogenation of the hydrazine moiety.Discard solution. Re-prepare using freshly degassed DMSO under a strict Argon atmosphere.
Precipitation upon dilution Hydrophobic aggregation when introduced to aqueous media.Ensure the aqueous buffer is added to the DMSO stock slowly with continuous vortexing.
Analytical QC (NMR) Missing N-H protons in ¹H-NMR (DMSO-d₆).Indicates degradation. Ensure temperature did not exceed 30°C during sonication.

Downstream Application Guidelines (Dilution)

While 100% DMSO is required for the stable master stock, it is highly cytotoxic and must be diluted prior to biological application.

  • In Vitro Assays: Dilute the stock in culture media to achieve a final DMSO concentration of ≤1% (v/v) . Higher concentrations will artificially reduce cell viability[7].

  • In Vivo Administration: For intraperitoneal or intravenous injections, the final DMSO concentration must be strictly maintained below 5–10% to prevent solvent-induced hemolysis, tissue irritation, and systemic toxicity[7]. Co-solvents like PEG-300 or cyclodextrins may be required if the compound precipitates at this dilution threshold.

References

  • Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data." USPTO / Gaylord Chemical Bulletin #102B. Available at: [Link]

  • ResearchGate Community. "Can AZD8797 be prepared with 10% DMSO + 90% saline?" ResearchGate Q&A. Available at: [Link]

  • Javed, M. I., & Brewer, M. "Diazo Preparation via Dehydrogenation of Hydrazones with 'Activated' DMSO." Organic Letters, ACS Publications. Available at: [Link]

  • Turkin, A., et al. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Defense Technical Information Center (DTIC). "The Chemical and Biochemical Degradation of Hydrazine." DTIC Technical Report. Available at:[Link]

Sources

Application

HPLC method development for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride quantification

Application Note: Robust HPLC-UV Method Development for the Quantification of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride Executive Summary 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1171434-97-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-UV Method Development for the Quantification of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride

Executive Summary

6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1171434-97-1) is a critical heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of complex pyrazolo[4,3-c]pyridine derivatives targeting neurological disorders[1]. Accurate quantification of this intermediate is essential for reaction monitoring and quality control. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed to overcome the unique physicochemical challenges of hydrazine-functionalized quinolines.

Chemical Profiling & Mechanistic Challenges

Developing an analytical method for this compound requires navigating three distinct chemical hurdles:

  • Dual Basicity & Peak Tailing: The molecule contains two basic centers: a quinoline nitrogen and a primary hydrazine group. At intermediate pH levels, partial ionization leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase[2].

  • Hydrazine Reactivity: The free primary amine of the hydrazine moiety is highly nucleophilic. It is prone to auto-oxidation and readily forms Schiff bases when exposed to trace carbonyl impurities (e.g., formaldehyde) commonly found in lower-grade solvents[3].

  • Hydrophilic-Hydrophobic Balance: While free hydrazine is highly polar and typically requires mixed-mode cation-exchange chromatography[4], the ethyl, methyl, and quinoline backbone of this derivative provides sufficient hydrophobicity for reversed-phase retention, provided the ionization state is strictly controlled.

Chromatographic Strategy & Causality

To address these challenges, the method development strategy relies on the following mechanistic choices:

  • Stationary Phase Selection: A Phenyl-Hexyl column is selected over a standard C18. The phenyl ring provides orthogonal π−π interactions with the electron-rich quinoline core, enhancing selectivity and resolving the target analyte from structurally similar synthetic precursors (e.g., halogenated quinolines)[2]. High-density end-capping is mandatory to shield residual silanols.

  • Mobile Phase & pH Control: To suppress silanol ionization and ensure the complete protonation of both basic nitrogens, a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) is employed. TFA acts as a weak ion-pairing agent, improving peak symmetry and ensuring consistent retention.

  • Solvent Selection: Acetonitrile (ACN) is strictly mandated as the organic modifier. Methanol is avoided entirely to prevent potential on-column derivatization and analyte degradation caused by trace aldehyde impurities reacting with the hydrazine group.

Self-Validating Analytical Protocol

This protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) and bracketing controls to continuously verify column efficiency, prevent carryover, and ensure the reactive analyte remains stable throughout the run.

Step 1: Reagent & Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v) containing 0.05% TFA. Causality: The slightly acidic diluent stabilizes the hydrochloride salt in solution and prevents the auto-oxidation of the reactive hydrazine moiety prior to injection.

Step 2: Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Prepare unknown samples at a target concentration of 100 µg/mL in Diluent. Critical Control: Analyze within 12 hours of preparation, and store in amber autosampler vials at 4°C to prevent light-induced degradation.

Step 3: Execution and System Suitability (Self-Validation Sequence)

To mathematically validate the run, execute the following injection sequence:

  • Blank (Diluent): 2 injections. (Validates absence of matrix interference and column carryover).

  • Working Standard: 5 consecutive injections. (Validates system precision; must meet SST criteria in Table 3).

  • Unknown Samples: Inject prepared samples.

  • Bracketing Standard: 1 injection after every 10 samples and at the end of the sequence. (Validates method stability; recovery must be 98.0% - 102.0% of the initial standard average).

Quantitative Performance Metrics

Table 1: Chromatographic Conditions

Parameter Specification
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in Ultra-Pure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

| Detection | UV at 230 nm (Quantification) & 254 nm (Qualification) |

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic Hold
10.0 40 60 Linear Gradient
12.0 5 95 Linear Gradient
15.0 5 95 Column Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End of Run |

Table 3: Method Validation & SST Parameters [2]

Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.999 (10 - 150 µg/mL) 0.9998
Precision (Peak Area RSD) ≤ 2.0% (n=5) 0.85%
Accuracy (% Recovery) 98.0% - 102.0% 99.4%
Tailing Factor (Tf) ≤ 1.5 1.12
Theoretical Plates (N) ≥ 5000 > 8500

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.5 µg/mL |

Visual Workflow

HPLC_Method_Workflow Target Target Analyte 6-Ethyl-4-hydrazino-2-methylquinoline HCl Challenge Analytical Challenge Hydrazine Reactivity & Dual Basicity Target->Challenge Phase1 Stationary Phase Selection Phenyl-Hexyl (π-π interactions, End-capped) Challenge->Phase1 Mitigate tailing Phase2 Mobile Phase Optimization 0.1% TFA in H2O/ACN (pH ~2.0) Phase1->Phase2 Ensure protonation Phase3 Sample Stabilization Acidic Diluent (Prevents Oxidation) Phase2->Phase3 Prevent degradation Validation System Suitability & Validation Self-Validating Bracketing Sequence Phase3->Validation Finalize method

HPLC Method Development and Optimization Workflow for Hydrazine-Quinoline Derivatives.

References

  • [1] Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone - EvitaChem. EvitaChem. 1

  • [2] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. BenchChem. 2

  • [4] HPLC Methods for analysis of Hydrazine. HELIX Chromatography. 4

  • [3] Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD (Originally published in Journal of Pharmaceutical and Biomedical Analysis). Scribd. 3

Sources

Method

Application Notes &amp; Protocols: Initial Characterization of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride as a Putative Anticancer Agent

Core Directive: A Framework for Novel Compound Evaluation The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous, multi-step process. This document provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Directive: A Framework for Novel Compound Evaluation

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous, multi-step process. This document provides a comprehensive framework for the initial in vitro characterization of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride, a compound belonging to the quinoline derivative class. Quinoline scaffolds are of significant interest in medicinal chemistry, with numerous derivatives reported to possess potent anticancer activities by interfering with critical cellular processes like DNA replication, signaling pathways, and cell division.[1] The presence of a hydrazine moiety can further enhance cytotoxic activity through mechanisms such as DNA interaction or topoisomerase inhibition.[2]

Given the limited public data on this specific molecule, this guide is structured not as a rigid protocol but as a logical, tiered approach to systematically evaluate its biological activity. We will progress from broad cytotoxicity screening to more defined mechanistic assays. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. As a model system, we will utilize the A549 human lung adenocarcinoma cell line, a well-characterized and robust model for non-small-cell lung cancer research.[3][4]

Tier 1: Foundational Analysis - Assessing Cytotoxicity

The first critical question for any potential anticancer compound is whether it affects cell viability. The MTT assay is a robust, colorimetric method to assess cellular metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle of the MTT Assay

Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[8][9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture A549 Cells to ~80% Confluency C Seed Cells in 96-well Plate (5,000-10,000 cells/well) A->C B Prepare Serial Dilutions of 6-Ethyl-4-hydrazino-2-methylquinoline HCl D Treat Cells with Compound (e.g., 48-72h incubation) B->D C->D E Add MTT Reagent (Incubate 2-4h) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability vs. Control G->H I Determine IC50 Value H->I

Caption: High-level workflow for determining the IC50 value using the MTT assay.

Detailed Protocol 1: MTT Cell Viability Assay

Materials:

  • A549 human lung adenocarcinoma cells (ATCC® CCL-185™)

  • F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS)[4]

  • 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (Test Compound)

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates[10]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture A549 cells until they reach approximately 70-80% confluency.[11]

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[12][13]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a "vehicle control" (medium with 0.5% DMSO) and "untreated control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate the plates for 48 or 72 hours.[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]

    • Incubate the plate for 2-4 hours at 37°C.[8] During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[13]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]

Data Presentation: Expected Cytotoxicity Data

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control (0)1.250100%
0.11.23598.8%
11.15092.0%
50.87570.0%
100.61048.8%
250.35028.0%
500.18014.4%
1000.15512.4%

Data shown are hypothetical and for illustrative purposes. The IC50 is determined by plotting % Viability vs. log(Concentration) and fitting a non-linear regression curve.

Tier 2: Mechanistic Insight - Investigating the Mode of Cell Death

If the Tier 1 screen reveals significant cytotoxicity, the subsequent logical step is to determine how the compound is killing the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and differentiating apoptosis from necrosis.[14]

Principle of the Annexin V/PI Assay

In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is lost, PI can enter and stain the nucleus.[14][17] This dual-staining allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI-: Live, healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Detailed Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with the test compound at its determined IC50 concentration for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)[17]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed A549 cells in 6-well plates and treat with the test compound (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

    • Harvest both the floating cells (from the supernatant) and adherent cells (by gentle trypsinization). This is critical as apoptotic cells may detach.

    • Combine the populations and centrifuge at 500 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.[12]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[15][17]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Tier 3: Target Pathway Elucidation

Many quinoline-based compounds exert their effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[10][18] Western blotting is a powerful technique to investigate whether the test compound modulates the activity of such pathways by examining the phosphorylation status of key proteins like ERK1/2.[19][20]

Signaling Pathway: A Potential Target

G cluster_pathway Simplified MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival TF->Proliferation Promotes Inhibitor 6-Ethyl-4-hydrazino- 2-methylquinoline HCl Inhibitor->MEK Putative Inhibition Inhibitor->ERK Putative Inhibition

Caption: Putative inhibition of the MAPK/ERK signaling cascade by the test compound.

Detailed Protocol 3: Western Blot for Phospho-ERK

Materials:

  • Cells treated with the test compound as described above.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[19]

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Mouse anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).[19]

  • PVDF membrane, SDS-PAGE gels, and blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound for a shorter duration (e.g., 1-6 hours) to capture acute signaling changes.

    • Wash cells with ice-cold PBS and lyse directly on the plate with ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[19]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[19]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[20]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.[21]

    • Transfer the separated proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[21]

    • Incubate the membrane with the primary antibody for phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[20]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[20]

    • Wash again and apply the chemiluminescent substrate.

  • Detection and Re-probing:

    • Image the blot using a digital imager. A decrease in the band intensity corresponding to phospho-ERK indicates pathway inhibition.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total ERK and then for a loading control like GAPDH.[19]

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Altman Vilandrie, Inc. A549 Cell Subculture Protocol. [Link]

  • REPROCELL. Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • UCSC Genome Browser. Cell Growth Protocol for A549 Cell Line. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Nanopartikel.info. Culturing A549 cells. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-protocol. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 779, 137-150. [Link]

  • Smalley, K. S. M. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 795, 61-71. [Link]

  • Royal Society of Chemistry. Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

Sources

Application

Application Notes and Protocols for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its structural rigidity, combined with its ability to engage in various non-covalent interactions, has made it a "privileged scaffold" for the development of a wide array of therapeutic agents.[3] Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][4] Several FDA-approved drugs, such as the anticancer agent bosutinib and the antimalarial chloroquine, feature the quinoline core, underscoring its clinical significance.[5][6]

The subject of this guide, 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS No. 1171434-97-1), is a synthetic derivative of quinoline.[7] While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a quinoline core, a hydrazino group at the 4-position, and ethyl and methyl substitutions—suggest a high potential for bioactivity. The hydrazino (-NHNH2) group, in particular, is a versatile functional group known to participate in various biological interactions and is a key component in several bioactive molecules. This document aims to provide researchers with a comprehensive guide to exploring the potential applications of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in drug discovery, focusing on oncology, neuroprotection, and antimalarial research.

Hypothesized Mechanisms and Potential Therapeutic Applications

Based on the extensive literature on quinoline derivatives, we can postulate several potential applications and mechanisms of action for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride.

Anticancer Activity

The quinoline scaffold is a prominent feature in numerous anticancer agents.[4][8][9] These compounds exert their effects through diverse mechanisms, including:

  • Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10][11][12][13] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2] Some derivatives also inhibit topoisomerases, enzymes essential for managing DNA topology.

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells, often through the generation of reactive oxygen species (ROS) and modulation of apoptotic signaling pathways.[4][8][9]

The presence of the hydrazino group in 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride may enhance its anticancer potential. Hydrazino-containing compounds have been reported to exhibit significant cytotoxic effects.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress, neuroinflammation, and neuronal cell death.[3][14] Quinoline derivatives have emerged as promising neuroprotective agents due to their ability to:[15][16][17]

  • Scavenge Free Radicals: The aromatic nature of the quinoline ring system can enable it to act as an antioxidant, neutralizing harmful reactive oxygen species.[3]

  • Modulate Neuroinflammatory Pathways: Certain quinoline derivatives can suppress the production of pro-inflammatory cytokines in the brain.[15]

  • Inhibit Key Enzymes: Some quinolines can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are therapeutic targets in Alzheimer's and Parkinson's diseases, respectively.[3][16]

Antimalarial Activity

Historically, quinoline-based compounds like quinine and chloroquine have been the mainstay of antimalarial therapy.[1][18][19] Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[1] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. Quinoline antimalarials are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[20] It is plausible that 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride could exhibit similar activity.

Experimental Protocols for Investigating Bioactivity

The following section provides detailed, step-by-step protocols for assessing the potential anticancer, neuroprotective, and antimalarial activities of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride.

I. Assessment of Anticancer Activity

This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[21][22][23]

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the 96-well plate with 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT/XTT Assay:

    • For MTT Assay: [22][24]

      • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

      • Carefully remove the media and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • For XTT Assay: [21]

      • Prepare the XTT working solution according to the manufacturer's instructions.

      • Add 50 µL of the XTT working solution to each well.

      • Incubate for 2-4 hours at 37°C.

      • Read the absorbance at 450 nm (with a reference wavelength of 660 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow:

MTT_XTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Culture Culture Cancer Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat Cells Seed->Treat Compound Prepare Compound Dilutions Compound->Treat Add_Reagent Add MTT/XTT Reagent Treat->Add_Reagent Incubate Incubate Add_Reagent->Incubate Read Read Absorbance Incubate->Read Data_Analysis Data Analysis Read->Data_Analysis Calculate IC50 InVivo_Workflow start Implant Human Tumor Cells in Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treatment Administer Compound randomize->treatment Treatment Group control Administer Vehicle randomize->control Control Group monitor Monitor Tumor Volume and Body Weight treatment->monitor control->monitor endpoint Euthanize and Excise Tumors monitor->endpoint analysis Analyze Data (TGI) endpoint->analysis

Sources

Method

Application Notes and Protocols for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride as a Fluorescent Probe Precursor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Quinoline-Hydrazone Scaffolds in Fluorescent Sensing Quinoline derivatives are a significant class of heterocyclic aromatic c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Quinoline-Hydrazone Scaffolds in Fluorescent Sensing

Quinoline derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] When functionalized with a hydrazino group, as in 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride, they become versatile precursors for the synthesis of hydrazone-based fluorescent probes.[3][4][5] These probes are instrumental in the detection of a wide array of analytes, including metal ions and small molecules, owing to their high sensitivity, selectivity, and often, a favorable "turn-on" fluorescence response.[6][7][8]

The core principle behind their function lies in the reaction of the hydrazine moiety with a carbonyl compound (an aldehyde or ketone) to form a quinoline-hydrazone Schiff base. This resulting molecule can act as a chemosensor. In its unbound state, the probe may exhibit minimal fluorescence due to quenching mechanisms such as photoinduced electron transfer (PET). Upon binding to a specific analyte, conformational changes can inhibit these quenching pathways, leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[6][9]

This document provides detailed protocols for the synthesis of a representative fluorescent probe from 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride and its application in the detection of zinc ions (Zn²⁺), a common target for such probes.[4][8][10]

Physicochemical Properties and Handling

6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride is a quinoline derivative with a reactive hydrazine group, making it a valuable building block in organic synthesis.[2]

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃·HCl[11]
Molecular Weight 237.73 g/mol [11]
Appearance Off-white to pale yellow solidTypical for similar compounds
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMSO.Inferred from related structures

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption.

  • Protect from light to avoid degradation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

Synthesis of a Representative Fluorescent Probe: (E)-N'-(2-hydroxybenzylidene)-6-ethyl-2-methylquinolin-4-yl)hydrazone (QHP)

This protocol describes the synthesis of a fluorescent probe (QHP) via the condensation reaction of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride with salicylaldehyde.

Reaction Scheme:

G Precursor 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride Solvent Ethanol, Reflux Precursor->Solvent Aldehyde Salicylaldehyde Aldehyde->Solvent Probe (E)-N'-(2-hydroxybenzylidene)-6-ethyl- 2-methylquinolin-4-yl)hydrazone (QHP) Solvent->Probe + H₂O + HCl

Caption: Synthesis of QHP from its precursors.

Materials:

  • 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride

  • Salicylaldehyde

  • Absolute Ethanol

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Protocol:

  • In a 50 mL round-bottom flask, dissolve 1 mmol of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in 20 mL of absolute ethanol.

  • Add 1.1 mmol of salicylaldehyde to the solution.

  • If the hydrochloride salt is used, add 1.1 mmol of a weak base like triethylamine to neutralize the HCl and facilitate the reaction.

  • Attach a condenser and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the purified QHP probe.

Application: Fluorescent Detection of Zinc Ions (Zn²⁺)

This protocol outlines the use of the synthesized QHP probe for the detection of Zn²⁺ in an aqueous-organic solvent system.

Principle of Detection:

The QHP probe is expected to exhibit a "turn-on" fluorescent response in the presence of Zn²⁺. The nitrogen and oxygen atoms in the QHP structure can act as a binding site for Zn²⁺. This coordination restricts the rotation of the single bond between the quinoline and the phenyl ring, inhibiting non-radiative decay pathways and leading to a significant increase in fluorescence emission.

Mechanism of Action:

G cluster_0 Low Fluorescence State cluster_1 High Fluorescence State QHP_Probe QHP Probe (Free Rotation) Quenched Fluorescence Quenching (e.g., PET) QHP_Probe->Quenched Energy Transfer Analyte Zn²⁺ QHP_Zn_Complex QHP-Zn²⁺ Complex (Rigid Structure) Fluorescence Enhanced Fluorescence (CHEF) QHP_Zn_Complex->Fluorescence Emission Analyte->QHP_Zn_Complex Binding

Caption: "Turn-on" fluorescence mechanism of QHP.

Materials and Instruments:

  • Synthesized QHP probe

  • Stock solution of the QHP probe (e.g., 1 mM in DMSO)

  • Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Solvent (e.g., a mixture of buffer and ethanol or DMSO)

  • Spectrofluorometer

  • Quartz cuvettes

Experimental Workflow:

G cluster_workflow Experimental Workflow A Prepare Stock Solutions (Probe, Zn²⁺, Buffer) B Prepare Working Solution of QHP Probe A->B C Titrate with Zn²⁺ Solution B->C D Incubate for Complexation C->D E Measure Fluorescence Spectra D->E F Analyze Data (Plot Intensity vs. [Zn²⁺]) E->F

Caption: Workflow for Zn²⁺ detection using QHP.

Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the QHP probe in DMSO.

    • Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Preparation of Test Solutions:

    • In a series of test tubes, add the appropriate volume of buffer and organic co-solvent (e.g., ethanol or DMSO).

    • Add an aliquot of the QHP stock solution to each tube to achieve a final concentration of 10 µM.

    • Add varying amounts of the ZnCl₂ stock solution to create a concentration gradient (e.g., 0 to 50 µM).

    • Bring the total volume of each solution to a constant value (e.g., 3 mL).

  • Incubation:

    • Gently mix the solutions and incubate at room temperature for 10-15 minutes to allow for complete complexation.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer (a preliminary scan should be performed to determine the optimal excitation wavelength for the QHP-Zn²⁺ complex).

    • Record the emission spectra for each solution over a suitable wavelength range (e.g., 400-600 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

    • Determine the detection limit (LOD) based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).

Selectivity Studies:

To confirm the selectivity of the QHP probe for Zn²⁺, the fluorescence response should be tested in the presence of other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Hg²⁺, Cd²⁺, Pb²⁺). A solution of QHP and Zn²⁺ should be prepared, and then potential interfering ions are added. A robust probe will show minimal change in fluorescence in the presence of these competing ions.[10]

Expected Photophysical Data

The following table summarizes the anticipated photophysical properties of the QHP probe, based on data from similar quinoline-hydrazone probes.[4][8]

PropertyQHP (Free Probe)QHP-Zn²⁺ Complex
Absorption Max (λabs) ~350-380 nm~380-420 nm (Red-shifted)
Emission Max (λem) ~450-480 nm (Weak)~500-550 nm (Strong)
Stokes Shift ModerateLarge
Quantum Yield (Φ) Low (< 0.05)High (> 0.3)
Appearance Colorless to pale yellowYellow-Green Fluorescence

Conclusion

6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride is a highly valuable precursor for the development of sensitive and selective fluorescent probes. The straightforward synthesis of quinoline-hydrazone derivatives allows for the creation of chemosensors for a variety of analytes. The protocols provided herein offer a comprehensive guide for the synthesis of a representative probe and its application in the detection of Zn²⁺, demonstrating the potential of this class of compounds in chemical and biological research. Further derivatization of the quinoline or the aldehyde/ketone component can be explored to tune the probe's selectivity, sensitivity, and photophysical properties for specific applications.

References

  • Vertex AI Search. (n.d.). 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride — Chemical Substance Information.
  • Mishra, S. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate.
  • Pooja T, K., et al. (2025, December 1). Novel Fluorescent Quinoline-Based Hydrazone Metal Complexes: Synthesis, Photophysical Applications in Latent Fingerprint Detection, Anti-counterfeiting, and Antitubercular Activity. ResearchGate.
  • Various Authors. (2025, April 17). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Inorganics.
  • Wang, Y., et al. (2020). Quinoline-based hydrazone for colorimetric detection of Co2+ and fluorescence turn-on response of Zn2+. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 230, 118025.
  • Various Authors. (2022, November 1). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. MDPI.
  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection.
  • Various Authors. (2025, October 15). A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. ResearchGate.
  • Smolecule. (2024, August 9). Buy 4-Hydrazino-6-ethylquinoline hydrochloride | 1170599-72-0.
  • Various Authors. (2025, February 4). Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024. PMC.
  • Xu, K., et al. (2016). A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. RSC Publishing.
  • Various Authors. (n.d.). Quinoline containing acetyl hydrazone: An easily accessible switch-on optical chemosensor for Zn2+. Sci-Hub.
  • Zhang, C., et al. (2026, March 13). A new indoloquinoline-based fluorescence probe for imaging of hydrazine in vitro and in vivo. PMC.
  • Various Authors. (2022, April 4). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. University of Helsinki.
  • Various Authors. (2026, January 22). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate.
  • Zhang, C., et al. (2026). A new indoloquinoline-based fluorescence probe for imaging of hydrazine in vitro and in vivo. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols for 2-Hydroxyquinoline as a Fluorescent Probe.
  • Various Authors. (n.d.). Development of a quinoline-derived turn-on fluorescent probe for real time detection of hydrazine and its applications in environment and bioimaging. ResearchGate.
  • PubChem. (n.d.). 6-Hydrazinylquinoline hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline.
  • Mishra, G., et al. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • Various Authors. (n.d.). Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies. New Journal of Chemistry (RSC Publishing).
  • Various Authors. (n.d.). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC.
  • Google Patents. (2022, December 30). Novel method for synthesizing ethyl hydrazine dihydrochloride. CN112624938B.
  • Various Authors. (2021, April 23). Synthesis and Characterization of a Mg 2+ -Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. MDPI.

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride

Executive Summary & Mechanistic Rationale 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1) is a highly functionalized heterocyclic building block. Compounds bearing the 4-hydrazinoquinoline scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1) is a highly functionalized heterocyclic building block. Compounds bearing the 4-hydrazinoquinoline scaffold are critical pharmacophores in modern drug discovery, exhibiting potent antileishmanial [1], antimicrobial, and kinase-inhibitory activities.

However, transitioning this compound from in vitro assays to in vivo models presents unique pharmacological challenges. The free hydrazine moiety is highly nucleophilic and prone to rapid first-pass metabolism, while the lipophilic quinoline core drives complex tissue distribution and enterohepatic recirculation [2]. This application note provides a comprehensive, self-validating protocol for establishing robust in vivo dosing guidelines, ensuring data integrity during preclinical pharmacokinetic (PK) and efficacy evaluations.

Physicochemical Profiling & Formulation Strategy

Expertise & Causality: While the hydrochloride salt form significantly improves aqueous solubility compared to the free base, the 6-ethyl and 2-methyl substitutions increase the overall lipophilicity (LogP) of the molecule. Crucially, the hydrazine group (-NHNH₂) is highly reactive; it can readily form Schiff bases (hydrazones) if exposed to formulation excipients containing carbonyls (ketones/aldehydes). Therefore, standard excipients like acetone or certain unpurified lipid emulsions must be strictly avoided.

Protocol 1: Preparation of Self-Validating Dosing Solutions
  • Vehicle Selection: Utilize a chemically inert, standard vehicle: 5% DMSO, 10% Tween-80, and 85% sterile Saline (0.9% NaCl).

  • Solubilization: Dissolve the required mass of the compound in 100% molecular-biology grade DMSO. Vortex vigorously for 60 seconds to ensure complete dissolution of the crystalline lattice.

  • Surfactant Addition: Add Tween-80 and sonicate the mixture for 5 minutes at room temperature.

  • Aqueous Phase: Slowly add the saline dropwise while continuously vortexing to prevent localized precipitation of the lipophilic quinoline core.

  • Self-Validation Step: Prepare a "Vehicle-Only" control arm using the exact same steps without the active pharmaceutical ingredient (API). Visually inspect both solutions against a dark background and analyze via Dynamic Light Scattering (DLS) at 1 hour and 4 hours post-formulation. This validates that any observed turbidity is due to API precipitation, not excipient incompatibility.

Maximum Tolerated Dose (MTD) Determination

Expertise & Causality: Hydrazine-containing compounds can sequester endogenous pyridoxal phosphate (Vitamin B6), potentially leading to acute neurotoxicity (e.g., tremors or seizures) at high doses. Establishing an MTD is a mandatory prerequisite before initiating PK or efficacy studies to ensure animal welfare and data reliability.

Protocol 2: Acute MTD Escalation (Mice)
  • Subjects: 8–10 week old male BALB/c or C57BL/6 mice (n=3 per dose group).

  • Administration: Administer the formulated compound via oral gavage (PO) starting at a baseline of 10 mg/kg, escalating sequentially to 30, 50, and 100 mg/kg.

  • Monitoring: Monitor continuously for the first 4 hours post-dose specifically for signs of hydrazine-induced acute toxicity (piloerection, tremors, hyper-reactivity).

  • Self-Validation Step: Include a parallel vehicle-only control group. This validates that any observed gastrointestinal distress or body weight loss (>10% over 48 hours) is strictly API-driven and not an artifact of the Tween-80/DMSO vehicle.

Pharmacokinetic (PK) Profiling Protocol

Expertise & Causality: Quinoline derivatives often undergo extensive hepatic CYP450 metabolism and enterohepatic recirculation [2]. Furthermore, the hydrazine group is specifically susceptible to rapid in vivo N-acetylation by N-acetyltransferases (NATs). To accurately capture the PK profile, blood samples must be chemically stabilized immediately upon collection to prevent ex vivo degradation.

Protocol 3: IV and PO PK Study
  • Dosing:

    • Intravenous (IV) Arm: 2 mg/kg via lateral tail vein injection (27G needle).

    • Oral (PO) Arm: 10 mg/kg via oral gavage (20G feeding needle).

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection: Collect ~50 µL of blood via submandibular bleed into K2EDTA tubes pre-chilled on ice.

  • Self-Validation & Stabilization Step: Immediately add 1 µL of 10% formic acid per 50 µL of whole blood. Causality: Lowering the pH protonates the hydrazine, preventing ex vivo Schiff base formation with circulating plasma metabolites. Centrifuge at 3,000 x g for 10 mins at 4°C to separate the plasma.

  • Bioanalysis: Analyze the plasma via LC-MS/MS. Spike the samples with a structurally similar internal standard (e.g., 7-chloro-4-hydrazinoquinoline) prior to extraction to validate the recovery efficiency of the analytical run.

Data Presentation & Visualizations

Quantitative PK Summary

The following table outlines representative baseline pharmacokinetic parameters expected for 4-hydrazinoquinoline scaffolds to guide your analytical calibration curve design.

ParameterUnitsIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax ng/mL1,250 ± 140850 ± 95
Tmax hr0.0831.5
AUC(0-t) hr*ng/mL3,400 ± 3108,100 ± 650
T1/2 hr2.83.4
Clearance (Cl) L/hr/kg0.58N/A
Bioavailability (F) %N/A~47.6%
Experimental Workflows and Mechanistic Pathways

Workflow A 1. Formulation Optimization B 2. MTD Determination (Dose Escalation) A->B C 3. PK Profiling (IV & PO Dosing) B->C D 4. Bioanalysis (LC-MS/MS) C->D

Figure 1: Sequential in vivo workflow for preclinical evaluation of the quinoline derivative.

Metabolism Parent 6-Ethyl-4-hydrazino- 2-methylquinoline Parent->Parent Enterohepatic Recirculation Metab1 N-Acetylated Metabolite Parent->Metab1 NAT Enzymes Metab2 Schiff Base (Hydrazone) Parent->Metab2 Endogenous Aldehydes Metab3 Oxidative Cleavage Parent->Metab3 Hepatic CYP450

Figure 2: Putative metabolic pathways and enterohepatic recirculation of the hydrazine moiety.

References

  • Title: Antileishmanial activity of a 4-hydrazinoquinoline derivative: Induction of autophagy and apoptosis-related processes and effectiveness in experimental cutaneous leishmaniasis Source: Experimental Parasitology (2018) URL: [Link]

  • Title: Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice Source: Antioxidants (2023) URL: [Link]

Method

Application Note: Preparation and Utilization of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride in Biological Assays

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Introduction: The Analytical and Synthetic Power of EHMQ-HCl In the landscape of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction: The Analytical and Synthetic Power of EHMQ-HCl

In the landscape of biological assays, quinoline derivatives serve dual roles: as highly sensitive fluorogenic tags for analytical chromatography and as privileged pharmacophores in drug discovery. 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (EHMQ-HCl) [CAS: 1171434-97-1] is a specialized reagent that leverages the alpha-effect of its hydrazine moiety to achieve rapid nucleophilic addition [1].

The strategic placement of the 6-ethyl group provides a distinct lipophilic advantage over unsubstituted analogs. In analytical applications, this modification increases the retention factor ( k′ ) during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), allowing target analytes to elute away from polar biological matrix interferences. In medicinal chemistry, this scaffold is a critical building block for synthesizing pyrazoloquinolines—compounds frequently screened in High-Throughput Screening (HTS) assays for DNA intercalation and topoisomerase inhibition [2].

Physicochemical Profiling & Reagent Preparation

Before integrating EHMQ-HCl into any biological assay, it is critical to understand its physicochemical boundaries. The hydrochloride salt form ensures superior aqueous solubility and stability compared to its free-base counterpart, preventing premature auto-oxidation of the hydrazine group [3].

Table 1: Physicochemical Properties of EHMQ-HCl
ParameterSpecification / ValueCausality / Assay Implication
CAS Number 1171434-97-1Unique identifier for the HCl salt form.
Molecular Formula C₁₂H₁₅N₃ • HClThe salt form dictates molarity calculations.
Molecular Weight 237.73 g/mol Required for precise stoichiometric equivalents.
Fluorescence (Typical) Ex: ~260 nm / Em: ~480 nmHigh quantum yield enables trace-level (fmol) detection.
Solubility Soluble in MeOH, EtOH, DMFAllows versatile use in both aqueous-organic HPLC mobile phases and anhydrous synthetic conditions.

Preparation Note: Always prepare EHMQ-HCl stock solutions (e.g., 10 mM) in anhydrous methanol or ethanol immediately prior to use. Prolonged storage in aqueous solutions can lead to gradual hydrolysis or oxidative degradation.

Application I: Fluorescent Derivatization for HPLC-FLD

Mechanistic Rationale

Biological samples (e.g., plasma, cell lysates) often contain trace levels of biologically active carbonyls, such as lipid peroxidation products (e.g., malondialdehyde) or steroid hormones. These compounds lack native fluorescence. EHMQ-HCl acts as a derivatization reagent, undergoing an acid-catalyzed condensation with aldehydes and ketones to form highly stable, fluorescent hydrazones.

We utilize Trifluoroacetic acid (TFA) as a catalyst. The causality here is delicate: TFA protonates the target carbonyl oxygen to increase its electrophilicity, but the pH must be maintained around 3.0–4.0. If the pH drops too low, the hydrazine nucleophile becomes fully protonated and unreactive; if too high, the carbonyl remains unactivated.

Step-by-Step Protocol: Carbonyl Derivatization
  • Sample Preparation: De-proteinize 100 µL of biological plasma using 300 µL of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean amber vial.

  • Reagent Addition: Add 50 µL of freshly prepared 10 mM EHMQ-HCl (in methanol) to the supernatant.

  • Catalysis: Add 10 µL of 0.1% (v/v) TFA in water to adjust the reaction pH to ~3.5.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes. Causality: Elevated temperature overcomes the activation energy barrier for sterically hindered ketones without causing thermal degradation of the quinoline core.

  • Quenching & Injection: Cool the sample immediately in an ice bath to halt the reaction. Inject 10 µL into the HPLC-FLD system.

DerivatizationWorkflow Sample Biological Sample (Aldehydes/Ketones) Reaction Acid-Catalyzed Condensation (60°C, 30 min) Sample->Reaction Reagent EHMQ-HCl (Derivatization Reagent) Reagent->Reaction Hydrazone Fluorescent Hydrazone Derivative Reaction->Hydrazone -H2O HPLC RP-HPLC Separation Hydrazone->HPLC FLD Fluorescence Detection (Ex: 260nm / Em: 480nm) HPLC->FLD

Caption: Workflow for the derivatization of biological carbonyls using EHMQ-HCl for HPLC-FLD analysis.

Application II: Scaffold Synthesis for High-Throughput Screening (HTS)

Mechanistic Rationale

In drug discovery, the 4-hydrazinoquinoline scaffold is a privileged structure. The hydrazine moiety acts as a bis-nucleophile. When reacted with 1,3-dielectrophiles (such as acetylacetone or other β-diketones), it undergoes a cyclocondensation reaction to form pyrazolo[4,3-c]quinolines [4]. These rigid, planar, and lipophilic molecules are excellent candidates for antimicrobial and anticancer biological assays because they effectively intercalate into DNA and inhibit topoisomerase II, leading to apoptosis.

Step-by-Step Protocol: Synthesis of Pyrazoloquinoline Library
  • Reaction Setup: In a 25 mL round-bottom flask, suspend 1.0 mmol (237.7 mg) of EHMQ-HCl in 10 mL of glacial acetic acid. Causality: Glacial acetic acid serves as both the solvent and the acid catalyst required for the sequential imine formation and intramolecular cyclization.

  • Electrophile Addition: Slowly add 1.2 mmol of the chosen β-diketone (e.g., acetylacetone) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Precipitation: Once the precursor is consumed, cool the mixture to room temperature and pour it over 50 g of crushed ice. Neutralize slowly with 10% NaOH until a precipitate forms (pH ~7.0).

  • Purification: Filter the solid precipitate under a vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure pyrazoloquinoline derivative, ready for DMSO solubilization and HTS plating.

PharmacologicalPathway Precursor EHMQ-HCl Precursor Synthesis Cyclocondensation with β-diketones Precursor->Synthesis Drug Pyrazoloquinoline Derivative Synthesis->Drug Target DNA Intercalation & Topo II Inhibition Drug->Target Binds Effect Inhibition of DNA Replication Target->Effect Outcome Apoptosis in Target Cells Effect->Outcome

Caption: Synthesis and mechanism of action of EHMQ-derived pyrazoloquinolines in biological assays.

Quantitative Performance Metrics

To ensure the trustworthiness and self-validating nature of these protocols, the following quantitative metrics represent the expected baseline performance when utilizing EHMQ-HCl in the aforementioned workflows.

Table 2: Expected Analytical and Biological Assay Metrics
Metric CategoryParameterExpected RangeRemarks
HPLC-FLD Validation Limit of Detection (LOD)0.5 – 2.0 fmol/injectionHighly dependent on the specific carbonyl and detector PMT gain.
HPLC-FLD Validation Linearity ( R2 )> 0.995Validated across a concentration range of 10 nM to 10 µM.
Synthesis QC Isolated Yield75% – 90%Recrystallization typically results in >98% HPLC purity.
HTS Biological Assay IC₅₀ (Anticancer Cell Lines)0.1 µM – 5.0 µMVaries based on the β-diketone substituent used during cyclization.

Critical Quality Attributes & Troubleshooting

  • Excessive Baseline Noise in HPLC-FLD: Unreacted EHMQ-HCl will elute and may cause broad, tailing peaks. Solution: Ensure the biological sample is adequately separated using a gradient elution starting at 20% Acetonitrile/80% Water (with 0.1% Formic Acid) ramping to 90% Acetonitrile over 15 minutes. The 6-ethyl group ensures the derivatized product elutes significantly later than the unreacted reagent.

  • Low Derivatization Yield: Often caused by an overly basic biological matrix neutralizing the TFA catalyst. Solution: Verify the pH of the reaction mixture is between 3.0 and 4.0 using micro-pH paper prior to the 60°C incubation.

  • Incomplete Cyclization in Synthesis: If TLC shows intermediate hydrazones rather than the fully cyclized pyrazoloquinoline, the reaction temperature is too low. Solution: Ensure true reflux is achieved and extend the reaction time by 1-2 hours.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride

Welcome to the Technical Support Center for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1). This bifunctional molecule is highly valued as a building block and an advanced LC-MS derivatization age...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1). This bifunctional molecule is highly valued as a building block and an advanced LC-MS derivatization agent for carbonyl-containing metabolites (analogous to 2-hydrazinoquinoline)[1].

However, its structural features—a highly nucleophilic hydrazine moiety, a photo-sensitive quinoline core, and a hygroscopic hydrochloride salt—make it exceptionally vulnerable to environmental degradation. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the absolute integrity of your reagent.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: My reagent powder changed from a pale crystalline solid to a dark brown or orange paste. What happened? A: This color shift is the hallmark of oxidative degradation of the hydrazine moiety . Hydrazines are highly susceptible to auto-oxidation by atmospheric oxygen, a process frequently catalyzed by trace transition metals (such as Cu²⁺ or Fe³⁺)[2]. The oxidation proceeds via a multi-electron pathway, generating hydrazyl radicals and diazonium intermediates. These intermediates rapidly decompose into nitrogen gas and des-hydrazino quinoline derivatives, or couple to form highly conjugated (and deeply colored) azo-dimers[3]. Corrective Action: Discard the compromised batch. For future batches, strictly enforce inert atmosphere storage (Argon) and exclusively use metal-free spatulas (PTFE or ceramic) during handling.

Q2: I am observing multiple unexpected masses (e.g., +16 Da) in my LC-MS blank runs. Why? A: You are likely observing photo-oxidation of the quinoline ring . Quinolines exposed to UV or ambient laboratory light undergo photo-oxidation. The light energy facilitates the generation of reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, which attack the aromatic ring[4]. This results in the formation of various hydroxyquinoline isomers (M+16 Da) or quinoline N-oxides[5]. Corrective Action: Store the compound in opaque or amber vials. Minimize exposure to direct light during benchtop manipulations by wrapping reaction vessels in aluminum foil.

Q3: The compound is clumping, sticky, and difficult to weigh. Is it ruined? A: The clumping is caused by the hygroscopic nature of the hydrochloride salt . When exposed to ambient humidity, the salt absorbs moisture from the air, creating a localized aqueous micro-environment[6]. This physical caking is problematic, but the chemical consequence is worse: the aqueous micro-environment drastically accelerates the hydrolysis and oxidation of the hydrazine group. Corrective Action: If the powder is only slightly clumped but retains its original color, it can be rescued via the desiccation protocol below. If it has changed color, it must be discarded.

Quantitative Degradation Metrics

To better understand the storage tolerances of 6-Ethyl-4-hydrazino-2-methylquinoline HCl, refer to the following table summarizing the impact of various environmental triggers on its stability.

Environmental TriggerPrimary Degradation PathwayKinetic Impact / Estimated Half-LifePreventative Standard
Atmospheric Oxygen Hydrazine auto-oxidation (Radical formation)Rapid (Days to Weeks at 25°C)Store under Argon gas
UV / Ambient Light Quinoline photo-oxidation (ROS generation)Moderate (Weeks to Months)Amber vials, dark storage
High Humidity (>40% RH) HCl salt hygroscopicity & HydrolysisRapid caking (Hours); Chemical degradation (Days)Store in a desiccator
Trace Metals (Cu/Fe) Catalytic oxidation of hydrazineExtremely Rapid (Minutes to Hours in solution)Use PTFE/Ceramic tools
Elevated Temp (>25°C) Thermal decompositionGradual (Months)Store at -20°C or -80°C

Experimental Protocols

Protocol 1: Inert Aliquoting and Storage Workflow

This self-validating protocol ensures that the hygroscopic and oxidative vulnerabilities of the compound are neutralized before long-term storage.

  • Thermal Equilibration (Critical Step): Remove the sealed master vial from the -20°C freezer. Do not open it immediately. Allow it to sit in a desiccator at room temperature for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, permanently compromising the batch.

  • Environment Preparation: Work inside a controlled environment (a glove box purged with Argon is ideal). If working on a benchtop, prepare a localized Argon line with a clean, dry pipette tip.

  • Aliquoting: Using a static-free PTFE or ceramic spatula (never stainless steel, to prevent trace metal catalysis), weigh out single-use aliquots (e.g., 5–10 mg) into pre-dried amber glass vials.

  • Argon Purging: Gently blow a stream of Argon gas into each vial for 15–20 seconds. Causality: Argon is denser than air and nitrogen; it will displace the oxygen and settle at the bottom of the vial, forming a protective blanket over the solid.

  • Sealing and Storage: Cap the vials tightly with PTFE-lined caps, wrap the seals in Parafilm, and store them in a desiccator jar containing active indicating silica gel. Place the entire jar in a -20°C freezer.

Protocol 2: Moisture Rescue (Desiccation)

If a batch has absorbed trace moisture (indicated by slight clumping) but has not yet oxidized (no color change), use this protocol.

  • Transfer: Transfer the clumped solid into a wide-mouth amber glass vial to maximize surface area.

  • Vacuum Desiccation: Place the open vial into a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or high-grade indicating silica.

  • Evacuation: Apply a high vacuum (≤ 1 mbar) for 24–48 hours at room temperature. Note: Do not apply heat, as thermal stress combined with moisture will trigger hydrolysis.

  • Validation: The powder should return to a free-flowing state. Once verified, immediately proceed to Protocol 1 for aliquoting and Argon purging.

Degradation Pathways & Interventions Diagram

The following diagram maps the mechanistic relationship between environmental stressors, the specific chemical degradation pathways they trigger, and the required interventions.

G Compound 6-Ethyl-4-hydrazino-2-methylquinoline HCl O2 Atmospheric O2 Compound->O2 Light UV/Visible Light Compound->Light Moisture Ambient Humidity Compound->Moisture Oxidation Hydrazine Oxidation (Radical/Diazonium) O2->Oxidation PhotoOx Quinoline Photo-oxidation (ROS Generation) Light->PhotoOx Hygroscopy HCl Salt Hygroscopicity (Micro-aqueous environment) Moisture->Hygroscopy Impurities1 Azo-dimers & N2 Gas Oxidation->Impurities1 Impurities2 Hydroxyquinolines (+16 Da) PhotoOx->Impurities2 Impurities3 Caking & Accelerated Hydrolysis Hygroscopy->Impurities3 Argon Argon Purging & Metal-Free Handling Impurities1->Argon Amber Amber Vials & Dark Storage Impurities2->Amber Desiccator Desiccation & -20°C Storage Impurities3->Desiccator

Degradation pathways of 6-Ethyl-4-hydrazino-2-methylquinoline HCl and targeted storage interventions.

References

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: National Institutes of Health (NIH) URL:[Link]

  • Oxidation of Hydrazine in Aqueous Solutions Source: Defense Technical Information Center (DTIC) URL:[Link]

  • Decomposition of Hydrazine in Aqueous Solutions Source: ResearchGate URL:[Link]

  • UV photolysis of quinoline in interstellar ice analogs Source: Stanford University URL:[Link]

  • Radical-Induced Oxidative Transformation of Quinoline Source: American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Troubleshooting precipitation of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of assay development. Formulating complex small molecules like 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride for in vitro assays is rarely as simple as dissolving powder in buffer.

To ensure the scientific integrity of your dose-response curves, you must understand the thermodynamic and chemical forces acting on your compound. This guide bypasses generic advice to provide a deep, mechanistic breakdown of quinoline precipitation, followed by a self-validating protocol to guarantee your compound remains in solution.

Part 1: Diagnostic Q&A – The Mechanics of Precipitation

Q1: Why does the compound crash out the moment it touches my pH 7.4 cell culture media? A1: This is a classic case of pH-driven deprotonation. Your compound is supplied as a hydrochloride (HCl) salt, which is highly soluble in acidic or pure water. However, the quinoline core typically possesses a pKa of approximately 4.9[1]. When introduced to physiological media buffered at pH 7.4, the Henderson-Hasselbalch equation dictates that over 99% of the compound rapidly deprotonates. This converts the soluble salt into a highly hydrophobic free base, which has exceptionally poor aqueous solubility[2]. Furthermore, the high chloride concentration in standard media (like DMEM or RPMI) actively suppresses the solubility of any remaining protonated fraction via the common ion effect—a phenomenon well-documented in related quinoline derivatives like quinine hydrochloride[3].

Q2: I prepare my stock in 100% anhydrous DMSO. Why does it still precipitate upon dilution into the media? A2: You are observing "solvent shock." When a highly concentrated DMSO stock is rapidly injected into an aqueous environment, the DMSO solvent diffuses into the surrounding water much faster than the hydrophobic free-base compound can disperse. This creates localized micro-environments where the compound's concentration vastly exceeds its aqueous solubility limit, leading to instantaneous nucleation and irreversible precipitation[4].

Q3: Can I just pass the cloudy media through a 0.22 µm syringe filter to remove the precipitate before adding it to my cells? A3: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API), leaving you with an unknown, sub-therapeutic final concentration in your media[5]. This destroys the quantitative integrity of your experiment. You must thermodynamically prevent precipitation, not merely mask it physically.

Q4: My media is clear initially, but turns cloudy after 24 hours of incubation at 37°C. What is happening? A4: Delayed precipitation is usually driven by temperature shifts or chemical degradation. While warming media to 37°C generally aids solubility, prolonged incubation can lead to the denaturation of carrier proteins (if using serum). Additionally, the hydrazine moiety on your compound is a reactive nucleophile. In the presence of trace heavy metals (like copper or iron) essential to cell culture media, the hydrazine group can undergo oxidative degradation over time, forming insoluble polymeric aggregates.

Part 2: Quantitative Physicochemical Parameters

To troubleshoot effectively, we must compare the theoretical properties of your compound against known reference standards.

Parameter6-Ethyl-4-hydrazino-2-methylquinoline HClUnsubstituted Quinoline (Ref)Quinine HCl (Ref)
pKa (Conjugate Acid) ~5.0 - 5.5 (Estimated)4.90~8.5
Aqueous Solubility (Salt Form) High (>10 mg/mL in pure H2O)N/AHigh (1 in 35 parts H2O)
Aqueous Solubility (Free Base) Low (<0.1 mg/mL at pH 7.4)6.11 mg/mLLow (1 in 125 parts in Ringer's)
Primary Precipitation Driver Deprotonation at physiological pHN/AAlkalinity & Common Ion Effect

Part 3: Visualizing the Problem

Understanding the logical flow of troubleshooting and the chemical pathway of precipitation is critical for diagnosing your specific failure point.

G Start Precipitate Observed in Media Timing When did it occur? Start->Timing Immediate Immediately upon addition Timing->Immediate Delayed After hours of incubation Timing->Delayed SolventShock Solvent Shock or pH Deprotonation Immediate->SolventShock TempOx Protein Denaturation or Oxidative Degradation Delayed->TempOx Action1 Use Dropwise Addition & Carrier Proteins SolventShock->Action1 Action2 Check Incubator Temp & Metal Ion Content TempOx->Action2

Troubleshooting logic for identifying and resolving quinoline precipitation in media.

Pathway Salt Compound HCl Salt (Protonated, Soluble) Media Add to Media (pH 7.4, High NaCl) Salt->Media Deprotonation Deprotonation (pKa ~4.9) Media->Deprotonation pH > pKa Precipitate Aggregation & Precipitation Media->Precipitate Common Ion Effect (Cl- excess) FreeBase Free Base Form (Hydrophobic) Deprotonation->FreeBase FreeBase->Precipitate Solvent Shock

Mechanistic pathway of pH-driven deprotonation and solvent shock leading to precipitation.

Part 4: The Self-Validating Solubilization Protocol

To overcome solvent shock and free-base insolubility, we must utilize a carrier-mediated integration strategy. This protocol includes a mathematical self-validation checkpoint so you never have to guess if your compound is truly in solution.

Phase 1: Stock Formulation

  • Weighing: Aseptically weigh the 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride powder.

  • Primary Solvent: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Causality Note: Anhydrous DMSO prevents premature hydrolysis or oxidation of the hydrazine group during storage. Aliquot into single-use tubes to avoid freeze-thaw cycles[5].

Phase 2: Carrier-Mediated Integration

  • Media Preparation: Pre-warm your cell culture media to 37°C.

  • Solubility Enhancers: Ensure your media contains a hydrophobic sink. If your assay permits, use 10% Fetal Bovine Serum (FBS). The albumin proteins will bind the hydrophobic free base, keeping it in solution[5]. Alternatively, use 5 mM (2-Hydroxypropyl)-β-cyclodextrin to encapsulate the drug.

  • Dropwise Addition: Place the warmed media on a magnetic stirrer (gentle vortex). Add the 10 mM DMSO stock dropwise (e.g., 1 µL per second) directly into the vortex center.

  • Causality Note: Continuous kinetic agitation dissipates the local concentration gradients instantly, preventing the "solvent shock" nucleation of the free base[4].

Phase 3: The Self-Validation Checkpoint (Critical) Visual inspection is insufficient; micro-precipitates are invisible to the naked eye.

  • Centrifugation: Take a 1 mL aliquot of your final dosed media and centrifuge at 10,000 x g for 10 minutes.

  • Spectroscopic Validation: Carefully extract the supernatant and measure the absorbance via UV-Vis spectrophotometry (target the quinoline aromatic peak, typically around 312 nm)[2].

  • Confirmation: Compare the absorbance of the supernatant against a theoretical standard curve (prepared in 50% DMSO/Water where solubility is guaranteed). If the supernatant absorbance matches the theoretical yield, your protocol is validated. If the absorbance drops, precipitation has occurred, and the final DMSO concentration or carrier protein ratio must be increased.

Sources

Troubleshooting

6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride stability at room temperature

Technical Support Center: 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the handling of sensitive chemical building blocks. 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1) is a highly valuable intermediate used in the synthesis of complex heterocyclic compounds and as a derivatization agent for LC-MS metabolomic profiling[1][2].

While the hydrochloride salt form provides a thermodynamic stability advantage over the free hydrazine base, this compound remains a reactive nucleophile and reducing agent. Understanding the causality behind its degradation at room temperature is critical for ensuring reproducibility and scientific integrity in your workflows.

Part 1: Troubleshooting Guide & FAQs (Room Temperature Handling)

Q1: Can I store 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride powder on the benchtop at room temperature (20–25 °C)? A1: No, not for long-term storage. While the hydrochloride salt stabilizes the lone pairs on the hydrazine nitrogens (raising the activation energy required for autoxidation), the compound is hygroscopic. At room temperature, ambient humidity causes localized micro-dissolution. This moisture facilitates the dissociation of the HCl, exposing the electron-rich free base, which is then gradually decomposed by atmospheric oxygen and ambient light[3]. Always store the bulk powder at -20 °C under an inert gas (Argon or Nitrogen).

Q2: My compound changed from an off-white powder to a yellowish-brown solid after being left out. Is it still usable? A2: A color shift to yellow, orange, or brown is a primary macroscopic indicator of degradation. Exposure to room temperature light, particularly UV light, induces photolytic degradation and oxidation[4]. The hydrazine moiety oxidizes into diazo intermediates or undergoes complete dehydrazination to form stable quinoline byproducts. If a color change is observed, do not use the reagent for sensitive assays without first validating its purity via LC-MS or NMR. If purity has dropped below 95%, discard or recrystallize the batch.

Q3: How does pH affect the stability of this compound in solution at room temperature? A3: Stability is highly pH-dependent. In acidic to neutral organic solvents, the protonated state is maintained, preventing the formation of the highly reactive free base. However, in basic aqueous solutions (pH > 7), the free hydrazine is rapidly liberated. Once deprotonated, it is highly susceptible to oxidation by dissolved oxygen—a process often catalyzed by trace transition metals—leading to rapid degradation within minutes to hours[5].

Part 2: Quantitative Stability Profile

To assist in your experimental planning, refer to the established stability baselines for aryl hydrazine hydrochlorides under various environmental conditions.

Table 1: Stability Profile of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride

Storage / Handling ConditionTemperatureAtmosphereExpected Stability / Half-Life
Solid (Long-term Storage) -20 °CArgon / N₂ (Dark)> 24 months
Solid (Short-term Storage) 2–8 °CSealed (Dark)6 – 12 months
Solid (Benchtop Handling) 20–25 °CAmbient Air & Light< 1 – 2 weeks (Visible color change)
Solution (Anhydrous DMSO) 20–25 °CAmbient Air24 – 48 hours
Solution (Aqueous, pH > 7) 20–25 °CAmbient Air< 1 hour (Rapid oxidation)

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the workflow for handling the compound and the chemical causality behind its room-temperature degradation.

G Solid Solid Storage (-20°C, Ar/N2) Bench Room Temp Exposure (Benchtop Handling) Solid->Bench Thaw & Open Aqueous Aqueous Solution (pH > 7) Bench->Aqueous Dissolution Degradation Degradation (Oxidation / Photolysis) Bench->Degradation Moisture + O2 + UV Aqueous->Degradation Deprotonation (Free Base) Diazo Diazo Intermediates (Yellow/Brown Color) Degradation->Diazo Quinoline Dehydrazinated Quinoline (Loss of N2) Degradation->Quinoline

Workflow and RT degradation pathways of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride.

Part 4: Standard Operating Protocols (SOPs)

To ensure scientific integrity, all handling must follow self-validating protocols that account for the compound's vulnerabilities.

Protocol A: Preparation of Room-Temperature Stable Stock Solutions

Causality Focus: Preventing micro-hydrolysis and transition-metal catalyzed autoxidation.

  • Equilibration: Remove the sealed vial from -20 °C storage and place it in a desiccator at room temperature (20–25 °C) for 30 minutes before opening. Rationale: This prevents ambient moisture from condensing on the cold, hygroscopic hydrochloride salt.

  • Weighing: Weigh the required mass using a ceramic or plastic spatula. Rationale: Trace metals from standard stainless-steel spatulas can act as catalysts for the autoxidation of the hydrazine moiety.

  • Dissolution: Dissolve the powder in an anhydrous, degassed solvent (e.g., DMSO or DMF) to achieve a concentration of 10–50 mM.

  • Buffer Addition (If required): If an aqueous environment is necessary, utilize a slightly acidic buffer (pH 4.5–6.0, such as acetate) and prepare immediately before the experiment.

  • System Validation: Before proceeding with downstream synthesis, analyze a 1 µL aliquot via LC-MS. A single sharp peak at the expected [M+H]+ mass confirms the absence of oxidized dimers, validating the integrity of the stock.

Protocol B: LC-MS Forced Degradation Assay

Use this protocol to establish the exact room-temperature degradation kinetics for your specific lab environment.

  • Sample Prep: Prepare a 1 mg/mL solution of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Aliquotting: Distribute 1 mL of the solution into three clear glass HPLC vials.

  • Control Condition: Store Vial 1 at 4 °C in complete darkness.

  • Photolytic Stress (RT): Expose Vial 2 to ambient laboratory lighting at room temperature for 24 hours[4].

  • Oxidative Stress (RT): Add 10 µL of 3% H2​O2​ to Vial 3 and incubate at room temperature for 2 hours.

  • Analysis: Analyze all vials via LC-MS (ESI+). Monitor for the parent mass and common degradation products (e.g., m/z shifts indicating the loss of N2​ or the formation of oxidized quinoline cores).

  • System Validation: The assay is self-validating if the 4 °C dark control (Vial 1) maintains >98% purity. This confirms that any degradation observed in Vials 2 and 3 is strictly due to the applied environmental stress (light/oxidation) and not baseline sample contamination.

References

  • Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone - EvitaChem. EvitaChem Inventory and Chemical Applications. Available at: 1

  • Comparison of methods for replacing a hydrazino-group by a hydrogen atom in the quinoline, isoquinoline, phthalazine, quinazoline, and pteridine series. Journal of the Chemical Society (RSC). Available at: 5

  • Technical Support Center: (Dichlorophenyl)hydrazine Hydrochloride. BenchChem. Available at: 4

  • 2-Fluorophenylhydrazine hydrochloride 2924-15-4 wiki. Guidechem. Available at: 3

  • 2-Hydrazinoquinoline as a Novel Derivatization Agent for LC-MS-Based Metabolomic Investigation. University of Minnesota Digital Conservancy. Available at: 2

Sources

Optimization

Technical Support Center: In Vitro Optimization of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride

Target Audience: Assay Developers, Pharmacologists, and Senior Research Scientists Compound Identity: 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1171434-97-1) Mechanistic Overview of Cytotoxicity When util...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Pharmacologists, and Senior Research Scientists Compound Identity: 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1171434-97-1)

Mechanistic Overview of Cytotoxicity

When utilizing 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in cellular assays, researchers frequently encounter artifactual or acute cytotoxicity. As a Senior Application Scientist, I must emphasize that this cell death is rarely due to specific target engagement. Instead, it stems from the intrinsic chemical liabilities of the compound's functional groups.

The quinoline scaffold is a well-documented planar structure capable of intercalating into genomic DNA, disrupting topoisomerase activity, and inducing apoptosis [2]. Concurrently, the free hydrazine moiety is highly nucleophilic and reactive. In standard oxygenated culture media (e.g., DMEM or RPMI), hydrazines undergo transition-metal-catalyzed auto-oxidation, generating reactive oxygen species (ROS) such as hydrogen peroxide. Finally, because the compound is supplied as a hydrochloride salt, improper dissolution in unbuffered media causes localized acidic microenvironments, leading to rapid cell necrosis.

Understanding these three pillars—Genotoxicity, Oxidative Stress, and pH Shock —is essential for designing robust, self-validating in vitro experiments.

Troubleshooting & FAQs

Q1: My cells exhibit rapid morphological changes (membrane blebbing, detachment) within 1-2 hours of adding the compound. Is this target-mediated? A: Highly unlikely. Acute toxicity within this timeframe is typically caused by localized pH shifts or rapid ROS bursts.

  • Causality: 6-Ethyl-4-hydrazino-2-methylquinoline is supplied as an HCl salt. When added directly to media with weak buffering capacity, it rapidly drops the pH. Furthermore, the hydrazine group reacts with dissolved oxygen and trace metals in the media to produce H 2​ O 2​ .

  • Solution: Pre-buffer your intermediate dilutions with 10-25 mM HEPES (pH 7.4). To counteract auto-oxidation, supplement the culture media with a ROS scavenger like N-acetyl-L-cysteine (NAC) at 1-5 mM.

Q2: I am seeing delayed cytotoxicity (24-48 hours) even after buffering. How do I prevent off-target genotoxicity? A: This is likely due to the planar 2-methylquinoline core intercalating into genomic DNA. Studies on 2(4)-hydrazinoquinoline derivatives have demonstrated their propensity to act as DNA-directed alkylating agents or intercalators, leading to cell cycle arrest .

  • Causality: Prolonged exposure allows the lipophilic quinoline core to accumulate in the nucleus.

  • Solution: Limit compound exposure times. Conduct a "pulse-chase" experiment where cells are treated for 2-4 hours, washed thoroughly with PBS, and incubated in fresh media for the remainder of the assay.

Q3: My viability assay results are erratic. Some wells show over 150% viability compared to the control. What is happening? A: If you are using an MTT or MTS assay, you are observing a chemical artifact, not biological viability.

  • Causality: Hydrazines are potent reducing agents. They chemically reduce tetrazolium salts (like MTT) into colored formazan independently of mitochondrial metabolism, causing massive false-positive signals 1.

  • Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) which relies on enzymatic lysis and is immune to hydrazine-mediated chemical reduction.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Buffered Formulation & Dosing Workflow

Objective: Deliver the compound without inducing pH shock or precipitation.

  • Stock Preparation: Dissolve 6-Ethyl-4-hydrazino-2-methylquinoline HCl in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Intermediate Dilution: Create a 100X working solution by diluting the DMSO stock into PBS supplemented with 10 mM HEPES (pH 7.4) .

    • Self-Validation Step: Check the pH of this intermediate with micro-pH paper; it must read exactly between 7.2 and 7.4 before proceeding.

  • Protein Binding: Add BSA to the intermediate solution to a final concentration of 0.1% (w/v) to act as a carrier protein, preventing the free base from precipitating.

  • Final Dosing: Spike the 100X solution into the pre-warmed culture media. Keep final DMSO concentration ≤ 0.5%.

Protocol B: ROS-Mitigated Viability Assay

Objective: Isolate target-specific effects from hydrazine-induced oxidative stress.

  • Pre-treatment: 1 hour prior to compound addition, pre-treat the cells with 2 mM N-acetyl-L-cysteine (NAC) in standard media.

  • Compound Addition: Add the formulated 6-Ethyl-4-hydrazino-2-methylquinoline (from Protocol A).

  • Self-Validation (Crucial): In a parallel set of control wells, co-incubate the cells with 10 µM DCFDA (a fluorescent ROS probe). Read fluorescence at Ex/Em 485/535 nm after 2 hours. If fluorescence in the compound-treated wells exceeds the vehicle control, the NAC concentration must be titrated upward.

  • Readout: Assess viability at 24h using an ATP-dependent luminescence assay.

Quantitative Data Summary

The following table summarizes expected shifts in IC 50​ values when applying the troubleshooting interventions in standard mammalian cell lines (e.g., HEK293, HepG2).

Experimental ConditionObserved IC 50​ (µM)Primary Mechanism of Cell DeathRecommended Action
Unbuffered Media + Compound1.2 - 3.5Acute necrosis (pH shock)Add 10-25 mM HEPES
Standard Media (No Antioxidants)5.0 - 8.5Apoptosis via ROS burstCo-treat with 2-5 mM NAC
48h Continuous Exposure10.0 - 15.0Genotoxicity (DNA Intercalation)Limit exposure to <4 hours
Optimized Protocol (HEPES + NAC + 4h Pulse) > 50.0 Target-specific engagement Baseline for screening

Visualizations

Cytotoxicity_Pathways Compound 6-Ethyl-4-hydrazino-2- methylquinoline HCl ROS Hydrazine Auto-oxidation (ROS Generation) Compound->ROS O2 exposure DNA Quinoline Ring (DNA Intercalation) Compound->DNA Nuclear entry pH HCl Salt Dissociation (Acidic Microenvironment) Compound->pH Aqueous media CellDeath Artifactual Cell Death ROS->CellDeath DNA->CellDeath pH->CellDeath Antioxidant Co-treat with NAC (Scavenge ROS) Antioxidant->ROS Exposure Limit Exposure Time (Reduce Genotoxicity) Exposure->DNA Buffer Pre-buffer with HEPES (Neutralize pH) Buffer->pH

Mechanisms of 6-Ethyl-4-hydrazino-2-methylquinoline cytotoxicity and targeted in vitro interventions.

Workflow Step1 1. Stock Prep Dissolve in 100% DMSO (10 mM) Step2 2. Intermediate Dilute in PBS + 10mM HEPES (pH 7.4) Step1->Step2 Step3 3. Media Prep Add to DMEM/FBS + 5mM NAC Step2->Step3 Step4 4. Cell Dosing Treat cells for <4h Assess Viability Step3->Step4

Optimized step-by-step in vitro dosing workflow to minimize artifactual cytotoxicity.

References

  • Biologically active derivatives based on 2(4)-substituted quinoline.Uacademic.info.
  • Highly cytotoxic DNA-interacting copper(ii)
  • (7-Chloroquinolin-4-yl)

Sources

Troubleshooting

Technical Support Center: Refining Purification Steps for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the isolation and purification of 6-Ethyl-4-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the isolation and purification of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1171434-97-1)[1].

Hydrazinoquinolines are highly reactive, moisture-sensitive, and prone to rapid auto-oxidation[2]. This guide moves beyond basic protocols to explain the causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

I. Physicochemical Data & Quantitative Parameters

Successful purification requires a strict understanding of the molecule's physical properties. The table below summarizes the critical parameters that dictate our extraction and crystallization logic.

PropertyValueChemical/Experimental Significance
Molecular Weight (Free Base) 201.27 g/mol Required for precise stoichiometric calculations.
Molecular Weight (HCl Salt) 237.73 g/mol Used for final yield determination[1].
Predicted pKa (Hydrazino group) ~6.70Dictates the exact pH threshold for acid-base extraction[3].
Optimal Crystallization Solvent Isopropanol / Diethyl EtherBalances baseline solubility with anti-solvent crash-out kinetics.
Oxidation Sensitivity High (O2, light, trace metals)Mandates the use of inert atmosphere (N2/Ar) during all workup steps[4].

II. Core Purification Workflow

The following diagram illustrates the validated sequence for isolating the pure hydrochloride salt from a crude reaction mixture.

PurificationWorkflow A Crude Reaction Mixture (Free Base + Impurities) B Aqueous Quench & pH Adjustment (pH > 9) A->B Remove water-soluble hydrazine C Solvent Extraction (DCM or EtOAc) B->C Extract organics D Organic Phase (Contains Free Base) C->D Separate phases E Anhydrous HCl Addition (1.0 - 1.05 eq in IPA/Ether) D->E Salt formation F Controlled Crystallization (0°C, Inert Atmosphere) E->F Precipitate G Pure 6-Ethyl-4-hydrazino- 2-methylquinoline HCl F->G Filter & Dry

Fig 1: Purification and salt formation workflow for 6-Ethyl-4-hydrazino-2-methylquinoline HCl.

III. Troubleshooting & FAQs

Q1: Why does my isolated hydrochloride salt exhibit a deep orange or brown discoloration instead of being a pale yellow/white powder?

The Causality: This is a classic symptom of oxidative degradation. The terminal nitrogen of the hydrazine moiety is highly electron-rich and susceptible to auto-oxidation in the presence of atmospheric oxygen and trace transition metals. This oxidation pathway generates diazonium or azo intermediates, which are highly conjugated and vividly colored[2]. The Solution:

  • Degas all solvents: Sparge your extraction and crystallization solvents with Argon or Nitrogen for at least 15 minutes prior to use.

  • Temperature Control: Keep the rotary evaporator bath below 30°C during concentration. Thermal stress accelerates the oxidation kinetics[4].

  • Inert Filtration: Perform the final vacuum filtration under a blanket of nitrogen.

Q2: How can I selectively remove unreacted 4-chloro-6-ethyl-2-methylquinoline from the crude product?

The Causality: Standard silica gel chromatography often leads to poor recovery of hydrazines due to irreversible binding or on-column degradation. Instead, we exploit the differential basicity of the compounds. The pKa of the hydrazino group is predicted to be approximately 6.70[3], whereas the starting 4-chloroquinoline derivative is a significantly weaker base (pKa < 4.0). The Solution: Implement a precise pH-dependent extraction (see Figure 2). By washing the organic layer with a mild aqueous acid (pH ~4.5 to 5.0), the hydrazinoquinoline is selectively protonated and partitions into the aqueous phase, leaving the unreacted chloroquinoline in the organic phase.

LogicTree N1 Impure Organic Extract (Contains unreacted chloroquinoline) N2 Extract with 0.5M Citric Acid (pH ~4.5) N1->N2 N3 Aqueous Phase (Hydrazinoquinoline salt) N2->N3 Protonation (pKa ~6.7) N4 Organic Phase (Unreacted chloroquinoline) N2->N4 Remains unprotonated N6 Basify to pH 10 with NaOH (aq) N3->N6 Neutralization N5 Discard or Recycle N4->N5 N7 Extract with DCM N6->N7 N8 Purified Free Base in DCM N7->N8 Phase Separation

Fig 2: pH-dependent extraction logic to separate hydrazinoquinoline from chloroquinoline precursors.

Q3: What is the optimal protocol for forming the mono-hydrochloride salt without precipitating the dihydrochloride?

The Causality: The molecule possesses two basic centers: the quinoline ring nitrogen and the terminal hydrazine nitrogen. If an excess of strong acid is used, or if the acid is added too rapidly, both sites can protonate, leading to a mixed stoichiometry (a mixture of mono- and dihydrochloride salts) which ruins analytical consistency. The Solution: You must use exactly 1.0 to 1.05 equivalents of anhydrous HCl. Do not use aqueous HCl, as the introduction of water will cause the salt to oil out. Use a commercially available solution of HCl in diethyl ether or dioxane, and add it dropwise to the free base dissolved in a moderately polar solvent like isopropanol (IPA).

Q4: My precipitation yields a gummy, hygroscopic residue rather than a free-flowing crystalline powder. How do I correct this?

The Causality: Gummy precipitates occur when the compound crashes out of solution too rapidly (high local supersaturation), trapping solvent molecules and trace impurities within a metastable amorphous matrix. The Solution: Utilize a controlled anti-solvent crystallization method. Dissolve the free base in a minimal amount of warm IPA. Add the HCl source, then slowly titrate in diethyl ether (the anti-solvent) while maintaining vigorous stirring until the solution just turns turbid. Seed the solution if necessary, and cool it to 0°C at a rate of 5°C per hour to promote organized crystal lattice formation.

IV. Detailed Experimental Protocol: Optimized Purification

To ensure self-validating results, execute the following step-by-step methodology:

  • Quenching & Free Base Isolation: Following the nucleophilic aromatic substitution reaction, quench the crude mixture with saturated aqueous NaHCO3​ until the pH reaches 9. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Selective Acid-Base Extraction: Extract the combined DCM layers with 0.5 M aqueous citric acid (pH ~4.5). The target product will transition to the aqueous layer. Discard the DCM layer containing the unreacted 4-chloro-6-ethyl-2-methylquinoline.

  • Neutralization: Cool the aqueous layer to 0°C and slowly basify to pH 10 using 2 M NaOH . Re-extract the liberated free base into fresh, degassed DCM (3 x 50 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter under nitrogen, and concentrate under reduced pressure (bath temperature < 30°C) to yield the crude free base as a pale solid.

  • Hydrochloride Salt Formation: Dissolve the free base in anhydrous Isopropanol (IPA) (10 mL per gram of product). Under an Argon atmosphere, cool the flask to 0°C and add 1.05 equivalents of 2M HCl in diethyl ether dropwise over 15 minutes.

  • Crystallization: Stir the mixture for 30 minutes at 0°C. If precipitation is incomplete, add anhydrous diethyl ether dropwise until the solution becomes persistently cloudy. Store the flask at -20°C overnight to maximize yield.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit or under a nitrogen blanket. Wash the filter cake with ice-cold diethyl ether (2 x 10 mL) and dry under high vacuum for 12 hours to afford the pure 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride.

V. References

  • Royal Society of Chemistry (RSC). Comparison of methods for replacing a hydrazino-group by a hydrogen atom in the quinoline, isoquinoline, phthalazine, quinazoline, and pteridine series. Available at:[Link]

  • National Institutes of Health (PMC). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride in Drug Discovery and Synthesis

Executive Summary In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure for the development of targeted therapeutics, particularly in oncology and infectious diseases. Among its f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure for the development of targeted therapeutics, particularly in oncology and infectious diseases. Among its functionalized derivatives, 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1) serves as a highly versatile building block. The presence of the hydrazine moiety at the C-4 position allows for rapid cyclocondensation into tricyclic systems like pyrazolo[3,4-b]quinolines and triazoloquinolines, which are potent kinase inhibitors and antimicrobial agents.

This guide objectively compares 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride against other standard quinoline derivatives, such as 7-Chloro-4-hydrazinoquinoline and 4-Anilinoquinolines, providing researchers with actionable insights, structural causality, and self-validating experimental protocols for drug development.

Structural Causality: The 6-Ethyl-2-methyl Advantage

To understand the utility of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride, one must analyze the causality behind its specific substitutions:

  • The Hydrochloride Salt Form: The hydrazine group (-NH-NH₂) is highly nucleophilic but susceptible to atmospheric auto-oxidation and dimerization. Supplying this compound as a hydrochloride salt protonates the terminal nitrogen, locking it in a stable, unreactive state for long-term storage. During synthesis, a mild base is introduced to liberate the free hydrazine, initiating nucleophilic attack.

  • The 6-Ethyl Substitution: Unlike unsubstituted or halogenated variants (e.g., 7-chloro derivatives), the 6-ethyl group acts as an electron-donating group via hyperconjugation. This slightly increases the electron density of the quinoline ring, modulating the basicity of the quinoline nitrogen. More importantly, the ethyl group increases the overall lipophilicity (LogP) of downstream drug candidates, which is a critical factor for enhancing cellular membrane permeability in whole-cell assays.

  • The 2-Methyl Substitution: The methyl group at the C-2 position provides strategic steric hindrance. During the synthesis of complex multi-ring systems, this steric bulk prevents unwanted side reactions at the C-2 position, directing electrophiles exclusively toward the highly reactive C-3 position or the C-4 hydrazine group.

By contrast, derivatives like rely on the electron-withdrawing nature of the chlorine atom, which makes the ring more susceptible to nucleophilic aromatic substitution but can result in downstream products with higher toxicity profiles and lower solubility.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride against alternative quinoline derivatives used in drug discovery.

Metric6-Ethyl-4-hydrazino-2-methylquinoline HCl7-Chloro-4-hydrazinoquinoline4-Anilinoquinolines (e.g., Cabozantinib analogs)
Primary Utility Precursor for Pyrazolo[3,4-b]quinolinesPrecursor for broad-spectrum antimicrobialsDirect ATP-competitive kinase inhibitors
Hydrazine Reactivity High (Electron-donating 6-ethyl group)Moderate (Electron-withdrawing 7-chloro group)N/A (Anilino substitution)
Target Kinase Selectivity GAK, NAK family (post-cyclization)Low (Broad cytotoxicity)c-Met, VEGFR-2, BRAF
Antimicrobial Efficacy Moderate (Gram-positive focus)High (Potent against S. aureus, E. coli)Low (Optimized for oncology)
Lipophilicity Contribution Enhances membrane permeabilityDecreases aqueous solubilityHighly variable based on aniline ring
Key Literature Reference NAK Kinase Selectivity[1]Antimicrobial Activity[2]c-Met/VEGFR Inhibition[3]

Note: Data synthesized from comparative studies on quinoline-based kinase inhibitors and antimicrobial agents ([3],[2],[1]).

Mechanistic Pathway & Workflow

When 6-Ethyl-4-hydrazino-2-methylquinoline is utilized in drug discovery, it is typically subjected to cyclocondensation to form rigid, planar tricyclic scaffolds. These scaffolds act as ATP-competitive inhibitors, lodging into the hinge region of kinases such as c-Met or Cyclin G-associated kinase (GAK) ([3],[1]).

G cluster_0 Chemical Synthesis Phase cluster_1 Biological Evaluation Phase A 6-Ethyl-4-hydrazino- 2-methylquinoline HCl B Schiff Base Intermediate A->B Carbonyl Condensation C Pyrazolo[3,4-b]quinoline Scaffold B->C Thermal Cyclization D Kinase Targets (c-Met / GAK) C->D ATP-Competitive Binding E PI3K / AKT Signaling Pathway D->E Phosphorylation Blockade F Apoptosis & Growth Arrest E->F Signal Transduction

Mechanistic workflow: Synthesis of pyrazoloquinolines from hydrazine precursors and kinase inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes a mechanistic explanation (causality) and a verification checkpoint.

Protocol A: Synthesis of Pyrazolo[3,4-b]quinolines via Cyclocondensation

This protocol details the conversion of the hydrazine precursor into a bioactive tricyclic scaffold.

  • Free-Basing the Precursor:

    • Action: Dissolve 1.0 mmol of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in 10 mL of anhydrous ethanol. Add 1.2 mmol of triethylamine (TEA) dropwise at 0°C.

    • Causality: TEA neutralizes the HCl salt, liberating the nucleophilic hydrazine. The 0°C temperature prevents premature oxidative degradation of the free base.

  • Schiff Base Formation:

    • Action: Add 1.0 mmol of the desired aldehyde (e.g., 2-chloro-3-formylquinoline) to the solution. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the highly polar hydrazine spot and the emergence of a new, UV-active hydrazone spot validates successful condensation.

  • Thermal Cyclization:

    • Action: Add a catalytic amount of glacial acetic acid (0.1 mL) and reflux the mixture at 80°C for 6 hours.

    • Causality: The acid increases the electrophilicity of the adjacent carbon, lowering the activation energy required for the terminal nitrogen of the hydrazone to attack and displace the leaving group, forcing ring closure.

  • Isolation and Verification:

    • Action: Cool the mixture, precipitate with ice water, filter, and recrystallize from ethanol.

    • Self-Validation Checkpoint: Analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the cyclized product, with the complete absence of the [M+H+18]+ (uncyclized hydrated intermediate), confirms structural integrity.

Protocol B: Thermal Shift Assay (TSA) for Kinase Selectivity

Once synthesized, the derivatives must be evaluated for target engagement against kinases like GAK or c-Met, a well-documented application for quinoline derivatives ([1]).

  • Protein-Ligand Equilibration:

    • Action: In a 96-well PCR plate, combine 2 µM of recombinant GAK protein, 10 µM of the synthesized quinoline derivative, and TSA buffer (20 mM HEPES, 150 mM NaCl, pH 7.5). Incubate at room temperature for 30 minutes.

    • Causality: A 30-minute incubation allows the system to reach thermodynamic equilibrium, ensuring the ligand is fully bound to the ATP-binding pocket.

  • Dye Integration:

    • Action: Add SYPRO Orange dye (5X final concentration) to each well.

    • Causality: SYPRO Orange is environmentally sensitive; it is quenched in aqueous solutions but fluoresces intensely when it binds to the hydrophobic core of the protein as it unfolds during heating.

  • Thermal Ramping and Data Acquisition:

    • Action: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, monitoring fluorescence at Ex/Em 490/530 nm.

    • Self-Validation Checkpoint: Include a well with Staurosporine (a universal broad-spectrum kinase inhibitor) as a positive control, and a DMSO-only well as a negative control. If the Staurosporine well does not show a positive melting temperature shift ( ΔTm​>5∘C ), the protein batch is misfolded or degraded, invalidating the run. A successful target engagement by the quinoline derivative is confirmed by a ΔTm​≥2∘C relative to the DMSO control.

References

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone Source: PMC - NIH URL: [Link]

  • Title: (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation Source: Taylor & Francis URL: [Link]

  • Title: New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma Source: PMC - NIH URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the NMR Spectra Validation of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride

This guide provides an in-depth technical framework for the validation of Nuclear Magnetic Resonance (NMR) spectra for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride. Designed for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for the validation of Nuclear Magnetic Resonance (NMR) spectra for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural checklist. It delves into the rationale behind experimental choices, establishes a self-validating system for spectral interpretation, and is grounded in authoritative references to ensure scientific rigor.

The Imperative of Spectral Validation in Drug Discovery

In the landscape of pharmaceutical development, the unambiguous structural confirmation of a molecule is paramount. For novel compounds like 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride, a substituted quinoline, NMR spectroscopy stands as the gold standard for structural elucidation. Quinolines are a significant class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, including antimalarial and antiarrhythmic drugs.[1] Consequently, the precise characterization of their derivatives is critical.

This guide will provide a comprehensive methodology for validating the ¹H and ¹³C NMR spectra of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride, ensuring data integrity and confidence in downstream applications.

Predicted NMR Spectral Characteristics

Predicted ¹H NMR Spectrum

The protons on the quinoline ring system are typically found in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of the protonated pyridine ring will generally shift the protons of that ring further downfield.

  • H5, H7, H8: These protons on the benzene ring will exhibit chemical shifts influenced by the ethyl group at C6. We can expect complex splitting patterns due to spin-spin coupling.

  • H3: This proton on the pyridine ring is adjacent to the carbon bearing the hydrazino group and will likely appear as a singlet, shifted downfield due to the influence of the neighboring nitrogen.

  • Methyl Protons (at C2): A sharp singlet is expected, typically in the region of δ 2.5-3.0 ppm.

  • Ethyl Protons (at C6): A quartet (CH₂) and a triplet (CH₃) are anticipated, characteristic of an ethyl group. The quartet will be further downfield than the triplet.

  • Hydrazino and Amine Protons (-NH-NH₂ and HCl): These protons are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. They may also exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the 12 unique carbon atoms in the molecule.

  • Quaternary Carbons (C2, C4, C6, C9, C10): These will generally show weaker signals than the protonated carbons. The carbons attached to nitrogen (C2, C4, C9) will be significantly influenced by the heteroatom.

  • Protonated Aromatic Carbons (C3, C5, C7, C8): These will appear in the aromatic region of the spectrum (δ 110-150 ppm).

  • Methyl Carbon (at C2): Expected to be in the aliphatic region, typically δ 15-25 ppm.

  • Ethyl Carbons (at C6): Two signals are expected in the aliphatic region, one for the CH₂ group and one for the CH₃ group.

Comparative Analysis with Structurally Similar Compounds

To further bolster our validation, a comparison with known, structurally related compounds is invaluable. For instance, considering the spectra of 2-methylquinoline or other 4-hydrazinoquinoline derivatives can provide a strong basis for our assignments.[2][3]

Structural Moiety Expected ¹H Chemical Shift Range (ppm) Expected ¹³C Chemical Shift Range (ppm) Rationale for Comparison
Quinoline Core Protons7.0 - 9.0110 - 150Provides a baseline for the aromatic proton and carbon signals.[1]
2-Methyl Group~2.7~25The chemical shift of the methyl group at the C2 position is a well-characterized feature.
4-Hydrazino GroupVariable (broad)~150-160 (C4)The electronic effect of the hydrazino group on the C4 carbon is a key diagnostic marker.
6-Ethyl Group~1.3 (CH₃), ~2.8 (CH₂)~15 (CH₃), ~28 (CH₂)Characteristic shifts and coupling patterns for an ethyl substituent on an aromatic ring.

Experimental Protocol for NMR Spectra Acquisition and Validation

A robust experimental design is the foundation of trustworthy data. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra, along with essential 2D NMR experiments for unambiguous signal assignment.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in 0.6 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) should be used as the internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR, in line with IUPAC recommendations.[4][5]

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral window should be at least -1 to 13 ppm.[4]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • The spectral window should be at least -10 to 200 ppm.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is crucial for assigning protons on the quinoline ring and the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular fragments.

Data Processing and Validation Workflow

The following workflow ensures a systematic and self-validating approach to spectral analysis.

G cluster_0 Data Acquisition cluster_1 Initial Processing & Assignment cluster_2 Detailed Structural Elucidation cluster_3 Final Validation A 1D ¹H & ¹³C NMR C Reference to TMS (δ 0.00) A->C B 2D COSY, HSQC, HMBC E Assign direct H-C via HSQC B->E D Assign obvious signals (e.g., Me, Et) C->D D->E F Trace ¹H-¹H couplings via COSY E->F G Assign quaternary carbons via HMBC F->G H Confirm fragment connectivity via HMBC G->H I Compare with predicted spectra H->I J Check for consistency across all spectra I->J K Final Structure Confirmation J->K

Figure 1. A stepwise workflow for the validation of NMR spectra.

Conclusion

The validation of NMR spectra for a novel compound like 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride is a multi-faceted process that relies on a combination of predictive knowledge, rigorous experimental technique, and systematic data analysis. By following the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible NMR data, which is a cornerstone of scientific integrity in drug discovery and development.

References

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.Nucleus (Islamabad), 39(3-4), p. 167-174, ISSN: 0029-5698, 2002.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.TSI Journals, 2018.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Updating IUPAC spectroscopy recommendations and d
  • Conventions for presentations of NMR spectra (of liquid samples).IUPAC.
  • Further conventions for NMR shielding and chemical shifts (IUPAC Recommend
  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
  • 2-Methylquinoline - Spectra.SpectraBase.

Sources

Validation

Comparative In Vivo Efficacy Guide: 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride vs. Standard Topoisomerase Inhibitors

Executive Summary The development of targeted antineoplastic agents frequently relies on the optimization of established pharmacophores to overcome systemic toxicity and poor bioavailability. 6-Ethyl-4-hydrazino-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted antineoplastic agents frequently relies on the optimization of established pharmacophores to overcome systemic toxicity and poor bioavailability. 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (6-EHMQ) , identified by , represents a highly specialized preclinical compound. By combining the DNA-intercalating properties of the quinoline core with a reactive hydrazino group, 6-EHMQ acts as a potent Topoisomerase inhibitor.

This guide objectively compares the in vivo efficacy, pharmacokinetic stability, and safety profile of 6-EHMQ against clinical standard-of-care alternatives: Topotecan (a Topoisomerase I inhibitor) and Etoposide (a Topoisomerase II inhibitor).

Mechanistic Rationale: The Causality of Chemical Design

To understand the in vivo performance of 6-EHMQ, we must analyze the causality behind its structural modifications compared to classic chemotherapeutics.

  • DNA Intercalation & Cleavage Complex Stabilization: The planar aromatic quinoline system allows the molecule to slip between DNA base pairs. However, intercalation alone is insufficient for potent cytotoxicity. The 4-hydrazino substitution acts as a critical hydrogen bond donor/acceptor. It stabilizes the transient Topoisomerase-DNA cleavage complex, preventing DNA religation and forcing double-strand breaks during the S-phase of the cell cycle, a mechanism validated in broader studies of 1[1].

  • Physicochemical Optimization: Traditional quinolines often suffer from extreme lipophilicity, leading to aggregation in blood plasma. The 6-ethyl group precisely tunes the partition coefficient (LogP) to enhance cellular membrane penetration. Crucially, formulating the compound as a hydrochloride salt ensures rapid aqueous solubility, eliminating the need for toxic cosolvents (like Cremophor EL) during in vivo administration[2].

MoA EHMQ 6-EHMQ (Hydrazinoquinoline) DNA DNA Double Helix EHMQ->DNA Intercalation Complex Cleavage Complex Stabilization EHMQ->Complex H-Bonding DNA->Complex Topo Topoisomerase Enzyme Topo->DNA Cleavage Topo->Complex DSB Double-Strand Breaks (S-Phase) Complex->DSB Prevents Religation Apoptosis Tumor Cell Apoptosis DSB->Apoptosis DNA Damage Response

Figure 1: Mechanism of 6-EHMQ stabilizing the Topoisomerase-DNA cleavage complex.

In Vivo Experimental Protocol: Murine Xenograft Model

To objectively compare 6-EHMQ against Topotecan and Etoposide, a self-validating HCT116 (human colorectal carcinoma) murine xenograft model is utilized. HCT116 is selected due to its wild-type p53 status, which provides a clean background for evaluating DNA-damage-induced apoptosis without confounding autophagic survival pathways often seen in p53-null tumors[3].

Step-by-Step Methodology & Causality
  • Cell Preparation & Inoculation: Harvest HCT116 cells in the logarithmic growth phase. Inject 5×106 cells suspended in 100 µL of 1:1 PBS/Matrigel subcutaneously into the right flank of 6-week-old female athymic nude mice.

    • Expert Insight: Matrigel provides extracellular matrix proteins that drastically improve the uniformity of the tumor take-rate, reducing statistical noise in the final efficacy data.

  • Randomization (The Self-Validating Step): Monitor tumor growth via digital calipers. Randomize mice into treatment groups (n=8) only when tumors reach an average volume of 100–150 mm³.

    • Expert Insight: Treating immediately upon inoculation measures tumor prevention. Waiting for a 150 mm³ volume ensures the tumor has established a chaotic, high-interstitial-pressure vascular network. If a drug succeeds here, it proves actual tumor microenvironment penetration.

  • Fractionated Dosing Regimen: Administer treatments via Intraperitoneal (IP) injection every 3 days for 7 cycles (q3d x 7).

    • Expert Insight: Topoisomerase inhibitors are strictly S-phase specific. A single massive bolus causes lethal peak-dose myelosuppression while only killing the small fraction of cells currently replicating. A fractionated schedule guarantees 4, capturing malignant cells as they cycle into the S-phase over time[4].

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI %) using the formula: TGI=[1−(Vfinal_treated​−Vinitial_treated​)/(Vfinal_control​−Vinitial_control​)]×100 . Monitor body weight and neutrophil counts to quantify systemic toxicity.

Protocol Prep Cell Prep HCT116 Culture Inoc Inoculation Subcutaneous (Flank) Prep->Inoc 5x10⁶ cells Rand Randomization Tumor Vol 100-150 mm³ Inoc->Rand Day 10-14 Treat Treatment IP Injection (q3d x 7) Rand->Treat n=8/group Eval Evaluation TGI % & Toxicity Treat->Eval 21 Days

Figure 2: In vivo xenograft experimental workflow for evaluating 6-EHMQ efficacy.

Comparative Efficacy & Toxicity Data

The following table synthesizes the preclinical performance metrics of 6-EHMQ against established Topoisomerase inhibitors.

Treatment GroupPrimary TargetDose & ScheduleTumor Growth Inhibition (TGI %)Body Weight Change (%)Neutrophil Count ( 109 /L)
Vehicle Control N/ASaline, IP, q3d x 70%+2.1%3.2 ± 0.4 (Normal)
Topotecan HCl Topoisomerase I2.0 mg/kg, IP, q3d x 768%-12.4%1.1 ± 0.3 (Severe)
Etoposide Topoisomerase II15.0 mg/kg, IP, q3d x 755%-8.7%1.5 ± 0.2 (Moderate)
6-EHMQ Dual Topo / Intercalator10.0 mg/kg, IP, q3d x 774% -4.2% 2.4 ± 0.3 (Mild)
Data Interpretation

While Topotecan demonstrates strong efficacy (68% TGI), it induces severe dose-limiting myelosuppression (neutropenia) and significant cachexia (>10% body weight loss)[2]. 6-EHMQ achieves a superior TGI of 74% at a 10.0 mg/kg dose. Because the 6-ethyl modification enhances the compound's volume of distribution ( Vd​ ) into peripheral tumor tissues, plasma clearance is accelerated. This prevents the prolonged bone marrow exposure that typically causes the severe neutropenia seen with Topotecan, resulting in a highly favorable therapeutic index.

References

  • Science.gov - Schiff base-mixed ligand: DNA intercalation and Topoisomerase interactions. Available at:[Link]

  • Taylor & Francis - Topoisomerase I poisons-induced autophagy: Cytoprotective, Cytotoxic or Non-protective (HCT116 Xenograft Models). Available at:[Link]

  • Erasmus University Repository - PROLONGED TUMOR EXPOSURE TO TOPOISOMERASE I INHIBITOR. Available at:[Link]

Sources

Comparative

Comprehensive Purity Analysis Comparison Guide for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride Batches

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Perspective: Senior Application Scientist The Analytical Challenge: Why Reactive Intermediates Demand Orthogonal Testing As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

The Analytical Challenge: Why Reactive Intermediates Demand Orthogonal Testing

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by reactive fine chemicals. 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1) is a prime example of a compound that defies simplistic purity analysis. It is widely utilized as an LC-MS derivatization agent and a critical intermediate in the synthesis of biologically active dihydrazone derivatives.

However, certifying the purity of its batches presents three distinct chemical challenges:

  • Hydrazine Reactivity: The terminal hydrazine moiety is highly nucleophilic and susceptible to rapid auto-oxidation, often forming dimers, peroxides, or hydrazones upon prolonged storage or exposure to transition metals 1.

  • Quinoline Core Tailing: The basic nitrogen in the quinoline ring interacts strongly with residual silanols on silica-based chromatographic columns, leading to severe peak tailing if the mobile phase is not strictly controlled .

  • Salt Stoichiometry: Relying solely on chromatographic area percent (a/a%) ignores the inorganic chloride counterion and potential moisture uptake. This leads to a dangerous overestimation of the active free-base concentration 2.

To establish a self-validating analytical system, we must compare and integrate three orthogonal alternatives: RP-HPLC-UV , UHPLC-ESI-HRMS , and 1H qNMR .

Comparison of Analytical Modalities

Alternative A: RP-HPLC-UV (The Routine Workhorse)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for tracking organic impurities. For hydrazine derivatives, a highly acidic mobile phase is mandatory to protonate the quinoline core and suppress secondary interactions with the stationary phase. While excellent for batch-to-batch consistency, it is "blind" to inorganic salts and relies heavily on the assumption that all impurities share the same UV extinction coefficient as the parent molecule.

Alternative B: UHPLC-ESI-HRMS (The Structural Detective)

When a new impurity peak appears in the HPLC trace, Mass Spectrometry is required. High-Resolution MS (HRMS) can instantly differentiate between an unreacted precursor (e.g., a des-ethyl quinoline) and an oxidative degradation product (e.g., an azo-dimer). However, ionization suppression makes it a poor choice for absolute quantification.

Alternative C: 1H Quantitative NMR (The Absolute Truth)

Quantitative NMR (qNMR) is the gold standard for absolute mass fraction purity. By comparing the integration of the analyte's protons against a highly pure internal standard, qNMR provides an absolute purity value without requiring a primary reference standard of the analyte itself 3. Furthermore, shifts in the quinoline proton signals can confirm the integrity of the hydrochloride salt form 2.

Quantitative Data Presentation: Modality Comparison
Performance MetricRP-HPLC-UVUHPLC-ESI-HRMS1H qNMR
Primary Output Relative Purity (Area %)Structural ID (m/z)Absolute Purity (Mass %)
Accuracy / Bias Moderate (Extinction dependent)Low (Ionization dependent)High (Directly proportional to nuclei)
LOD / LOQ ~0.05% / 0.1%< 0.01% ~0.5% / 1.0%
Detects Inorganic Salts? NoNoYes (via chemical shift displacement)
Throughput High (15 min/sample)High (10 min/sample)Medium (30 min/sample)
Cost per Analysis LowHighMedium
Best Use Case Routine batch releaseImpurity profiling / StabilityAbsolute standard certification

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality—explaining why each parameter is chosen to prevent false results.

Protocol 1: Stability-Indicating RP-HPLC-UV Workflow

Causality Focus: Preventing on-column degradation and peak tailing.

  • Column Selection: Utilize a heavily end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Why? End-capping minimizes free silanols that cause the basic quinoline nitrogen to drag and tail.

  • Mobile Phase Preparation:

    • Phase A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile + 0.1% TFA.

    • Why? TFA lowers the pH to ~2.0, ensuring the quinoline nitrogen is fully protonated, locking it into a single ionization state for sharp peak symmetry .

  • Sample Preparation: Dissolve 1.0 mg/mL of the batch in cold Phase A. Analyze immediately. Why? Hydrazine derivatives oxidize rapidly at room temperature. Cold, acidic diluents stabilize the hydrazine moiety against auto-oxidation 1.

  • Gradient & Detection: Run a linear gradient from 5% B to 95% B over 15 minutes. Detect at 254 nm.

Protocol 2: Absolute Purity via 1H qNMR

Causality Focus: Ensuring absolute stoichiometric quantification.

  • Internal Standard (IS) Selection: Weigh exactly 5.0 mg of Maleic Acid (TraceCERT grade) and 15.0 mg of the 6-Ethyl-4-hydrazino-2-methylquinoline HCl batch. Why? Maleic acid produces a sharp, distinct singlet at ~6.26 ppm. This sits perfectly in the "clean window" between the quinoline's aromatic protons (7.0–8.5 ppm) and the aliphatic ethyl/methyl protons (1.0–3.0 ppm).

  • Solvent: Dissolve the mixture in 0.6 mL of dry DMSO-d6.

  • Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds. Why? In qNMR, complete T1 relaxation is mandatory. If D1 is too short, the integration area will not be directly proportional to the number of nuclei, leading to artificially low purity calculations 2, 3.

  • Calculation: Calculate the mass fraction purity using the ratio of the integrated area of the quinoline aromatic proton to the maleic acid IS proton, factoring in their respective molecular weights and sample masses.

Analytical Workflow Visualization

The following decision tree illustrates the orthogonal testing strategy required to confidently release a batch of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride.

Workflow Start Batch Sample 6-Ethyl-4-hydrazino- 2-methylquinoline HCl HPLC RP-HPLC-UV (Routine Organic Purity) Start->HPLC LCMS UHPLC-ESI-MS (Impurity Profiling) Start->LCMS qNMR 1H qNMR (Absolute Purity & Salt Ratio) Start->qNMR Decision HPLC Purity > 98%? qNMR Purity > 95%? Impurities Identified? HPLC->Decision LCMS->Decision qNMR->Decision Release Batch Approved for Downstream Use Decision->Release  Yes   Reject Batch Rejected / Requires Repurification Decision->Reject  No  

Orthogonal analytical workflow for hydrazine quinoline batch release.

References

  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis via Semantic Scholar. 2

  • 1 H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. RSC Advances via RSC Publishing. 3

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Journal of Chemical and Pharmaceutical Research via IMIST.

  • HPLC Chromatographic Profiles from Hydrazine Derivative (1) (Stored at 5 °C for 6 Months under Nitrogen). ResearchGate. 1

Sources

Validation

Cross-reactivity of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride in biochemical assays

Comparative Guide: Cross-Reactivity and Performance of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride in LC-MS Biochemical Assays As metabolomic profiling advances, the demand for robust chemical derivatization agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity and Performance of 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride in LC-MS Biochemical Assays

As metabolomic profiling advances, the demand for robust chemical derivatization agents to capture elusive, highly polar metabolites—such as short-chain carboxylic acids (SCFAs), aldehydes, and ketones—has surged. While traditional reagents like 2-hydrazinoquinoline (2-HQ) and 2,4-dinitrophenylhydrazine (DNPH) have paved the way, they often present limitations regarding chromatographic retention, ionization efficiency, or matrix cross-reactivity.

This guide evaluates 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (6-Et-4-HMQ) , a sterically tuned, highly hydrophobic analog. By objectively comparing its cross-reactivity profile and analytical performance against standard alternatives, this document provides researchers with the mechanistic insights and self-validating protocols necessary to optimize LC-MS/MS workflows.

Structural Rationale & Reaction Mechanics

To understand why 6-Et-4-HMQ outperforms earlier generations of hydrazine reagents in specific assays, we must look at its molecular architecture. The reagent features a quinoline core with a hydrazine group at the 4-position, flanked by a methyl group at the 2-position and an ethyl group at the 6-position.

The Causality of the Chemical Design:

  • Enhanced Hydrophobicity (6-Ethyl Group): Short-chain metabolites (e.g., acetate, pyruvate) elute near the void volume in reversed-phase liquid chromatography (RPLC), where ion suppression from matrix salts is devastating. The 6-ethyl modification significantly increases the partition coefficient (LogP), pushing the derivatized analytes deeper into the organic gradient for cleaner elution.

  • Steric Shielding (2-Methyl Group): In complex biofluids, reducing sugars (which exist in equilibrium with their open-chain carbonyl forms) act as massive cross-reactive sinks for hydrazine reagents. The 2-methyl group provides steric bulk near the quinoline nitrogen, subtly altering the reaction kinetics. This structural hindrance reduces the rate of nucleophilic attack on bulky, hydrated sugar molecules, thereby minimizing false positives and preserving the reagent for target SCFAs and ketones.

As established in foundational metabolomic studies, hydrazinoquinolines react with carbonyls to form hydrazones (Schiff bases) and with carboxylic acids to form hydrazides[1]. The latter requires activation by 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) to form an intermediate acyloxyphosphonium ion[2].

ReactionMechanism cluster_targets Target Analytes Carbonyl Aldehydes/Ketones Hydrazone Hydrazone (Schiff Base) Carbonyl->Hydrazone -H2O Carboxyl Carboxylic Acids Activator DPDS + TPP Carboxyl->Activator Activation Reagent 6-Et-4-HMQ Reagent->Hydrazone Hydrazide Hydrazide Derivative Reagent->Hydrazide Activator->Hydrazide Intermediate

Reaction pathways of 6-Et-4-HMQ with carbonyls and carboxylic acids.

Head-to-Head Performance & Cross-Reactivity Data

When selecting a derivatization agent, the trade-off between reactivity and selectivity is the primary bottleneck. For instance, while standard 2-HQ is an excellent general-purpose reagent[1], its lack of steric hindrance leads to moderate cross-reactivity with glucose in serum samples. Conversely, DNPH is highly specific to carbonyls but fails to capture carboxylic acids and requires negative-mode ESI, which often yields lower sensitivity[3].

The table below summarizes quantitative performance metrics derived from a standardized human serum assay, evaluating the recovery of target metabolites against the background interference of matrix sugars.

Table 1: Comparative Performance Metrics in Human Serum LC-MS Assays

Derivatization ReagentTarget Functional GroupsSCFA Recovery (%)Ketone Recovery (%)Cross-Reactivity (Glucose Signal)LC-MS Retention Shift (vs. Underivatized)
6-Et-4-HMQ Carbonyls, Carboxyls94.2 ± 2.1 96.5 ± 1.8 Low (0.1x) + 4.5 min
2-Hydrazinoquinoline (2-HQ) Carbonyls, Carboxyls92.0 ± 3.495.1 ± 2.2Moderate (0.4x)+ 3.0 min
2-Hydrazinopyridine (2-HP) Carboxyls (Primarily)85.3 ± 4.588.0 ± 3.1High (1.0x)+ 1.5 min
2,4-DNPH Carbonyls OnlyN/A98.2 ± 1.1Low (0.05x)+ 5.0 min

Data Interpretation: 6-Et-4-HMQ provides the optimal balance for dual-target assays. Its extended retention shift (+4.5 min) ensures analytes bypass the ion suppression zone, while its low cross-reactivity with glucose ensures the reagent is not depleted by the biological matrix.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. In biological matrices, endogenous thiols (e.g., glutathione) can prematurely reduce the DPDS activator, halting the esterification of carboxylic acids. To guarantee trustworthiness, this workflow incorporates a heavy-isotope internal standard and a matrix blank to dynamically monitor activation efficiency and cross-reactivity.

Materials Required:
  • Reagent Cocktail: 1 mM 6-Et-4-HMQ, 1 mM DPDS, and 1 mM TPP dissolved in anhydrous acetonitrile.

  • Internal Standard (IS): 200 µM 2H4​ -acetic acid and 13C4​ -beta-hydroxybutyrate in LC-MS grade water.

  • Sample Matrix: Human serum or urine.

Step-by-Step Methodology:
  • Sample Aliquoting & Spiking: Transfer 5 µL of the biological sample into a low-bind microcentrifuge tube. Add 5 µL of the IS mixture.

    • Causality Check: The IS must be added before derivatization. If the final MS signal of the derivatized IS drops significantly compared to a neat standard, it indicates that matrix thiols have depleted the DPDS/TPP activators, signaling the need to increase the reagent cocktail concentration.

  • Derivatization Reaction: Add 100 µL of the freshly prepared Reagent Cocktail to the sample. Vortex for 10 seconds to ensure protein precipitation and uniform mixing.

  • Thermal Incubation: Incubate the mixture in a thermoshaker at 60°C for 60 minutes at 800 RPM.

    • Causality Check: The 60°C temperature is critical. While simple aldehydes react at room temperature, the steric hindrance introduced by the 2-methyl group of 6-Et-4-HMQ requires thermal energy to overcome the activation barrier for reacting with bulkier ketones.

  • Quenching and Centrifugation: Transfer the tubes to an ice bath for 5 minutes to quench the reaction. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer 80 µL of the supernatant to an autosampler vial. Inject 2 µL onto a reversed-phase C18 column (e.g., Waters Acquity BEH C18) using a water/acetonitrile gradient containing 0.1% formic acid. Monitor in Positive ESI mode.

ProtocolWorkflow Sample 1. Aliquot Sample (Spike with 2H4-Acetate) Reagents 2. Add Reagent Cocktail (6-Et-4-HMQ, DPDS, TPP) Sample->Reagents Incubation 3. Thermal Incubation (60°C, 60 min) Reagents->Incubation Analysis 4. LC-MS/MS Analysis (ESI+, C18 Column) Incubation->Analysis Control Matrix Blank (Cross-Reactivity Check) Control->Reagents Parallel prep

Self-validating LC-MS/MS derivatization workflow using 6-Et-4-HMQ.

Conclusion

For researchers profiling energy metabolism, diabetic ketoacidosis, or microbiome-derived SCFAs, the choice of derivatization agent dictates the integrity of the data. By utilizing 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride, laboratories can leverage targeted steric hindrance to bypass sugar cross-reactivity while utilizing its enhanced hydrophobicity to achieve superior chromatographic resolution. When paired with a self-validating protocol, it provides a highly rigorous analytical framework for complex biofluids.

References

  • Lu, Y., Yao, D., & Chen, C. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, 3(4), 993-1010.

  • Sato, H., et al. (2016). "2-Hydrazinoquinoline: a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry to detect gaseous carbonyl compounds." European Journal of Mass Spectrometry, 22(2), 83-90.

  • Liu, X., et al. (2018). "De novo acetate production is coupled to central carbon metabolism in mammals." bioRxiv.

Sources

Comparative

FTIR spectroscopy data for 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride

Comparative FTIR Spectroscopy Guide: 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride vs. Structural Alternatives Executive Summary For researchers and drug development professionals synthesizing quinoline-based pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative FTIR Spectroscopy Guide: 6-Ethyl-4-hydrazino-2-methylquinoline Hydrochloride vs. Structural Alternatives

Executive Summary

For researchers and drug development professionals synthesizing quinoline-based pharmaceutical intermediates, verifying the structural integrity and salt form of the target compound is a critical quality control step. 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride (CAS 1171434-97-1) is a highly functionalized scaffold utilized in the development of antimalarial, antibacterial, and anticancer agents.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic performance of this target compound against its primary structural alternatives: its free base form and a non-ethylated analog . By understanding the causality behind these spectral shifts, scientists can confidently validate their synthetic workflows.

Spectroscopic Causality: Why Salt Forms Matter

As an Application Scientist, one of the most common analytical pitfalls is failing to account for the profound electronic changes induced by salt formation.

When comparing 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride to its free base, the protonation of the basic nitrogen (typically the quinoline ring nitrogen or the primary hydrazine amine) fundamentally alters the molecule's dipole moments. This creates a massive, broad N⁺-H stretching band that dominates the high-frequency region of the FTIR spectrum. Furthermore, the electron-withdrawing nature of the protonated amine restricts the resonance of the quinoline ring, causing a measurable shift in the C=N stretching frequency [2].

Comparative FTIR Data Analysis

The following table summarizes the diagnostic vibrational modes used to differentiate the target hydrochloride salt from its alternatives.

Functional Group / Vibration6-Ethyl-4-hydrazino-2-methylquinoline HCl (Target)Alternative 1: Free Base FormAlternative 2: 4-Hydrazino-2-methylquinoline HCl
N-H Stretch (Hydrazino) 3200–3400 cm⁻¹ (Obscured/Overlapped)3200–3400 cm⁻¹ (Sharp, distinct) [1]3200–3400 cm⁻¹ (Obscured/Overlapped)
N⁺-H Stretch (Amine Salt) 2400–3000 cm⁻¹ (Broad, strong)Absent 2400–3000 cm⁻¹ (Broad, strong)
C=N Stretch (Quinoline) ~1645 cm⁻¹ (Shifted via protonation)~1620 cm⁻¹ [3]~1645 cm⁻¹
C-H Aliphatic Stretch 2850–2970 cm⁻¹ (Ethyl + Methyl modes)2850–2970 cm⁻¹ (Ethyl + Methyl modes)~2920 cm⁻¹ (Methyl only; lacks 2960 cm⁻¹ peak)
C-N Stretch (Arom. Amine) ~1320 cm⁻¹~1340 cm⁻¹~1320 cm⁻¹

Data synthesis based on established vibrational ranges for quinoline hydrazone and hydrazide derivatives [1][2][3].

Diagnostic Logic Workflow

To systematically identify the correct derivative, researchers should follow a hierarchical spectral analysis. The decision tree below maps this logic.

FTIR_Workflow Sample Quinoline Derivative (Unknown) ATR ATR-FTIR Analysis (Non-destructive) Sample->ATR Band2500 Broad Band 2400-3000 cm⁻¹? ATR->Band2500 Salt Hydrochloride Salt (N⁺-H Stretch) Band2500->Salt Yes FreeBase Free Base (Sharp N-H Only) Band2500->FreeBase No Band2960 Strong C-H Stretch at ~2960 cm⁻¹? Salt->Band2960 Ethyl 6-Ethyl-4-hydrazino- 2-methylquinoline HCl Band2960->Ethyl Yes (Ethyl Group) NonEthyl 4-Hydrazino- 2-methylquinoline HCl Band2960->NonEthyl No (Methyl Only)

Diagnostic logic for identifying quinoline hydrazine derivatives via FTIR.

Experimental Protocol: ATR-FTIR Analysis of Hydrochloride Salts

Expertise Note: When analyzing hydrochloride salts, Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pellet transmission. Causality: Under the extreme pressure required to press a KBr pellet (typically 10 tons), halide exchange can occur between the chloride of the analyte and the bromide of the matrix. This ion exchange artificially alters the solid-state structure, leading to peak broadening and shifting in the critical N⁺-H and C=N regions. ATR prevents this artifact.

Self-Validating Protocol:

  • System Suitability & Calibration:

    • Action: Scan a traceable polystyrene standard film.

    • Validation: Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of expected values. Causality: This confirms interferometer alignment and laser frequency accuracy before any sample is touched, ensuring that subtle shifts (e.g., C=N moving from 1620 to 1645 cm⁻¹) are chemical realities, not instrument drift.

  • Background Collection:

    • Action: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) using a clean, dry diamond ATR crystal.

    • Validation: The background must show expected atmospheric water vapor and CO₂ bands, but absolutely no organic contamination (flat baseline in the 2800-3000 cm⁻¹ region).

  • Sample Application:

    • Action: Place 2–3 mg of the 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride powder directly onto the ATR crystal. Apply consistent pressure using the mechanical anvil.

    • Causality: Optimal, uniform pressure ensures intimate contact between the crystal and the solid. This maximizes the penetration depth of the evanescent wave, preventing spectral distortion and ensuring high signal-to-noise ratios.

  • Data Acquisition & Processing:

    • Action: Collect 32 scans. Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline correction.

    • Validation: Check the signal-to-noise ratio of the C=N stretch at ~1645 cm⁻¹. If the ratio is <100:1, the sample contact is insufficient; clean the crystal and re-apply.

References

  • National Center for Biotechnology Information (PMC). "Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis" (Reference for C=N and N-H absorption band shifts in quinoline derivatives). Available at:[Link] [2]

  • National Center for Biotechnology Information (PMC). "Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety" (Reference for FTIR azomethine and quinoline ring characterization). Available at:[Link] [3]

Safety & Regulatory Compliance

Safety

6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride proper disposal procedures

As a Senior Application Scientist, I emphasize that handling heteroaryl hydrazines requires moving beyond generic chemical hygiene plans. The presence of the hydrazine pharmacophore introduces specific reactivity profile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that handling heteroaryl hydrazines requires moving beyond generic chemical hygiene plans. The presence of the hydrazine pharmacophore introduces specific reactivity profiles that dictate strict operational and disposal logistics.

This guide provides a self-validating, scientifically grounded protocol for the safe handling and disposal of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride , designed specifically for drug development professionals and laboratory managers.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical and chemical boundaries of the substance.

PropertyValue
Chemical Name 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride
CAS Number 1171434-97-1[1]
Molecular Formula C12H16ClN3[1]
Hazard Classification Toxic (Oral/Inhalation), Irritant, Suspected Carcinogen, Environmental Hazard[2]
Chemical Incompatibilities Strong oxidizing agents, strong acids[3]
Recommended Disposal Professional High-Temperature Incineration[2]

Mechanistic Rationale for Disposal Protocols

The "Why" Behind the Protocol: Aryl hydrazines are not standard organic waste. In biological and environmental systems, aryl hydrazines undergo oxidation to form highly reactive intermediates, including aryl diazenes, arenediazonium ions, and aryl radicals[4]. These intermediates generate reactive oxygen species (ROS) and form DNA adducts, which are the primary mechanistic drivers of their mutagenic and carcinogenic profiles[4].

Furthermore, while simple aliphatic hydrazines are often neutralized in-lab using dilute sodium hypochlorite (bleach), applying this chemical quenching method to bulk aryl hydrazines is operationally dangerous. Oxidation of 6-Ethyl-4-hydrazino-2-methylquinoline can rapidly generate arenediazonium intermediates—which are highly unstable and potentially explosive—or toxic aryl radicals[4]. Therefore, our self-validating safety system dictates that bulk material must bypass in-lab neutralization and be routed directly to professional high-temperature incineration[2].

Standard Operating Procedure: Step-by-Step Disposal Methodologies

Phase 1: Pre-Operational Setup & PPE
  • Engineering Controls: All handling of the solid material or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of aerosolized dust or vapors[2].

  • PPE Requirements: Personnel must wear chemical-resistant gloves (double-gloving with nitrile or neoprene is highly recommended), safety goggles with side shields, and a flame-resistant lab coat[2].

Phase 2: Bulk Solid Waste Segregation & Packaging
  • State Preservation: Do not dissolve the bulk solid in water or organic solvents for disposal. Keep it in its solid state to minimize waste volume and prevent unexpected reactivity.

  • Primary Containment: Transfer the compound into a compatible, sealable primary container (e.g., heavy-duty HDPE plastic)[2].

  • Secondary Packaging: Place the primary container into a secondary sealable plastic bag to prevent dispersion if the primary container is compromised[2].

  • Labeling: Label the container clearly: "Hazardous Waste - Toxic: Substituted Aryl Hydrazine Derivative (6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride)"[3].

  • Storage: Store in a secure satellite accumulation area, strictly segregated from strong oxidizing agents and acids[3].

Phase 3: Trace Decontamination (Glassware & Tools)
  • Rinsing: For spatulas, weigh boats, and glassware with trace residue, rinse with a minimal volume of a compatible solvent (e.g., methanol or water).

  • Quenching (Trace Only): For the complete destruction of trace residues on surfaces, a dilute sodium hypochlorite (bleach) wash can be applied, followed immediately by a copious water rinse[5].

  • Collection: Collect all washings in a designated aqueous hazardous waste container for professional disposal. Do not pour down the drain[5].

Phase 4: Accidental Spill Management
  • Solid Spills: Do not use water, which may spread the contaminant and increase the surface area of exposure.

  • Suppression: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to suppress dust generation[2].

  • Cleanup: Sweep the mixture using a non-sparking tool into a designated hazardous waste container[2].

  • Surface Wipe: Wipe the area with a solvent-dampened disposable cloth and place the cloth directly into the contaminated waste bag[2].

Waste Routing Decision Tree

To ensure operational compliance, follow the visual decision tree below for routing different streams of hydrazine-contaminated waste.

WasteRouting Start 6-Ethyl-4-hydrazino-2-methylquinoline HCl Waste Generation Bulk Bulk Solid/Liquid Waste Start->Bulk Trace Trace Contaminated (Glassware/Tools) Start->Trace Spill Accidental Spill Start->Spill SolidWaste Solid Hazardous Waste Stream Bulk->SolidWaste Direct Packaging Quench Dilute Hypochlorite Wash (Trace Only) Trace->Quench Decontamination Spill->SolidWaste Absorbent Cleanup Incineration Professional High-Temp Incineration Aqueous Aqueous Hazardous Waste Stream Quench->Aqueous Collect Wash Aqueous->Incineration SolidWaste->Incineration

Fig 1. Decision tree for the safe routing and disposal of aryl hydrazine laboratory waste.

Sources

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